5-Bromo-2-iodobenzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-iodobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrIN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGKPMMZNMQXDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C#N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427307 | |
| Record name | 5-Bromo-2-iodobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121554-10-7 | |
| Record name | 5-Bromo-2-iodobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121554-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-iodobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2-iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-iodobenzonitrile is a halogenated aromatic nitrile that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom, an iodine atom, and a nitrile group on a benzene ring, offers a rich platform for the construction of complex molecular architectures. This trifunctional scaffold allows for selective and sequential chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is a key feature, enabling regioselective modifications, particularly in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its applications in drug discovery and development.
Core Chemical and Physical Properties
This compound is typically a white to pale cream or orange-green powder or crystalline solid at room temperature.[1][2][3] A summary of its key physical and chemical properties is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃BrIN | [3][4] |
| Molecular Weight | 307.92 g/mol | [2][4] |
| Appearance | White to pale cream/orange-green powder to crystal | [1][2][3] |
| Melting Point | 119.5 - 125.5 °C | [3] |
| Assay (by GC) | ≥98.0% | [3] |
| CAS Number | 121554-10-7 | [3][4] |
| InChI Key | JIGKPMMZNMQXDL-UHFFFAOYSA-N | [3] |
| SMILES | BrC1=CC(C#N)=C(I)C=C1 | [3] |
| Storage | Store at room temperature or -20°C, protected from light. | [4] |
| Sensitivity | Light sensitive | [5] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves a Sandmeyer reaction starting from 2-amino-5-bromobenzonitrile. This multi-step process first converts the primary aromatic amine to a diazonium salt, which is then substituted with iodine.
Reaction Scheme:
Caption: Synthesis of this compound via Sandmeyer Reaction.
Detailed Methodology:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-5-bromobenzonitrile (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The completion of the reaction can be monitored by testing for the absence of the starting amine using thin-layer chromatography (TLC).
-
-
Iodination (Sandmeyer Reaction):
-
In a separate flask, prepare a solution of potassium iodide (1.5 equivalents) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Extract the reaction mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Standard proton-decoupled ¹³C experiment.
-
Number of Scans: 1024 or more.
-
Relaxation Delay: 2-5 seconds.
-
Referencing: Chemical shifts are referenced to the solvent peaks.
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition:
-
Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Key Expected Peaks: Aromatic C-H stretching, C≡N stretching (around 2220-2260 cm⁻¹), and C-Br/C-I stretching in the fingerprint region.
-
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
Acquisition (Electron Ionization - EI for GC-MS):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Expected Molecular Ion (M⁺): m/z corresponding to the molecular weight of this compound, showing a characteristic isotopic pattern due to the presence of bromine.
-
Reactivity and Applications in Drug Development
The synthetic utility of this compound is largely defined by the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is weaker and therefore more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine bond.[6] This allows for selective functionalization at the 2-position, while leaving the bromine at the 5-position available for subsequent transformations.
Selective Cross-Coupling Reactions:
Caption: Selective cross-coupling reactions of this compound.
This selective reactivity is highly advantageous in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents. By carefully choosing the reaction conditions, chemists can introduce a variety of substituents at the 2-position via Suzuki, Sonogashira, or Heck couplings, while retaining the bromine atom for a second, different cross-coupling reaction. This stepwise approach is crucial for building intricate molecular scaffolds found in many biologically active compounds.
Safety and Handling
This compound is harmful if swallowed, in contact with skin, or if inhaled.[2] It can cause skin and serious eye irritation.[2] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. A comprehensive Safety Data Sheet (SDS) should be consulted before use for detailed information on handling, storage, and emergency procedures.
Conclusion
This compound is a highly versatile and valuable building block for organic synthesis. Its distinct physical and chemical properties, particularly the differential reactivity of its carbon-halogen bonds, provide a powerful tool for the construction of complex and diverse molecular structures. The detailed experimental protocols and reactivity profile presented in this guide are intended to support researchers, scientists, and drug development professionals in harnessing the full potential of this important chemical intermediate for the advancement of their research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 121554-10-7 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]
- 3. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. usbio.net [usbio.net]
- 5. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to 5-Bromo-2-iodobenzonitrile: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and a detailed synthetic pathway for 5-Bromo-2-iodobenzonitrile, a key intermediate in the development of various pharmaceutical and specialty chemical compounds. This document outlines the molecule's structural characteristics and presents a plausible and detailed experimental protocol for its synthesis, supported by quantitative data where available.
Chemical Structure and Properties
This compound is a halogenated aromatic nitrile with the chemical formula C₇H₃BrIN.[1] Its structure consists of a benzene ring substituted with a bromo group at position 5, an iodo group at position 2, and a nitrile group at position 1.
Molecular Structure:
Caption: 2D structure of this compound.
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| CAS Number | 121554-10-7 | [1] |
| Molecular Formula | C₇H₃BrIN | [1] |
| Molecular Weight | 307.91 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 120-122 °C | |
| SMILES | BrC1=CC(C#N)=C(I)C=C1 |
Synthesis of this compound
A plausible and effective method for the synthesis of this compound is through a Sandmeyer reaction, a well-established method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[2][3][4] The proposed synthetic route starts from the commercially available 2-amino-5-bromobenzonitrile.
Synthetic Pathway Diagram:
Caption: Proposed synthesis of this compound.
Experimental Protocol
This protocol details the two main stages of the synthesis: the formation of the diazonium salt (diazotization) and the subsequent substitution with iodide (iodination).
Materials:
-
2-Amino-5-bromobenzonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
Ice
Procedure:
Step 1: Diazotization of 2-Amino-5-bromobenzonitrile
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-amino-5-bromobenzonitrile (1 equivalent).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (e.g., 2-3 equivalents) to the stirred starting material, ensuring the temperature is maintained below 10 °C. Stir the mixture until a homogenous solution or fine suspension is formed.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in cold deionized water.
-
Add the sodium nitrite solution dropwise to the reaction mixture via the dropping funnel. The rate of addition should be controlled to maintain the internal temperature between 0 and 5 °C.
-
After the addition is complete, continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
Step 2: Sandmeyer Iodination
-
In a separate, larger beaker, prepare a solution of potassium iodide (1.5 equivalents) in deionized water.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed. The addition should be done in portions to control the reaction rate.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
The crude product will precipitate out of the solution.
Step 3: Work-up and Purification
-
Collect the solid precipitate by vacuum filtration and wash it with cold deionized water.
-
To remove any unreacted iodine, wash the solid with a saturated solution of sodium thiosulfate until the filtrate is colorless.
-
Further wash the solid with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a final wash with brine.
-
Dry the crude product under vacuum.
-
For further purification, the crude this compound can be recrystallized from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) or purified by column chromatography on silica gel.
Quantitative Data
The yield and purity of the final product are critical metrics for the success of the synthesis. While specific data for this exact transformation can vary, typical yields for Sandmeyer iodination reactions are generally moderate to good.
| Parameter | Expected Value | Notes |
| Yield | 60-80% | Dependent on strict temperature control and slow addition of reagents. |
| Purity | >95% | Achievable with proper work-up and purification. |
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Diazonium salts are potentially explosive, especially when dry, and should be kept in solution and at low temperatures.
This technical guide provides a foundational understanding of the structure and a detailed synthetic approach for this compound. Researchers and chemists can adapt and optimize the provided protocol based on their specific laboratory conditions and scale requirements.
References
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Bromo-2-iodobenzonitrile, a halogenated aromatic nitrile of significant interest in synthetic chemistry and drug discovery. This document collates available data on its chemical and physical characteristics, outlines a plausible synthetic approach, and discusses its potential, though currently underexplored, biological relevance.
Core Physicochemical Data
This compound is a poly-halogenated benzene derivative incorporating a nitrile functional group. This unique combination of substituents makes it a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures through selective cross-coupling reactions.[1] The distinct reactivity of the carbon-iodine and carbon-bromine bonds allows for sequential and site-specific modifications.
The empirical and predicted physicochemical properties of this compound are summarized in the tables below. It is important to note that while some data is derived from experimental measurements provided by commercial suppliers, other values, such as boiling point and density, are based on computational predictions.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 121554-10-7 |
| Molecular Formula | C₇H₃BrIN |
| Molecular Weight | 307.92 g/mol |
| Canonical SMILES | C1=CC(=C(C=C1Br)C#N)I |
| InChI Key | JIGKPMMZNMQXDL-UHFFFAOYSA-N |
| Property | Value | Source |
| Appearance | White to pale cream powder | Thermo Fisher Scientific[2] |
| Melting Point | 119.5-125.5 °C | Thermo Fisher Scientific[2] |
| 120.0-124.0 °C | TCI Chemicals[3] | |
| Boiling Point (Predicted) | 310.4 ± 27.0 °C | ChemicalBook |
| Density (Predicted) | 2.13 g/cm³ | ChemicalBook |
| Purity | ≥98.0% (GC) | Thermo Fisher Scientific[2], TCI Chemicals[3] |
Spectroscopic Data
-
¹H NMR: The spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the positions of the bromo, iodo, and cyano groups.
-
¹³C NMR: The spectrum should display seven signals, one for each carbon atom in the molecule. The carbon bearing the cyano group will appear at a characteristic downfield shift, while the carbons attached to the halogens will also exhibit distinct chemical shifts.
-
FT-IR: The infrared spectrum will be characterized by a sharp absorption band corresponding to the nitrile (C≡N) stretching vibration, typically observed in the range of 2220-2260 cm⁻¹. Aromatic C-H and C=C stretching and bending vibrations will also be present.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine atom. Fragmentation patterns would likely involve the loss of the halogen atoms and the cyano group.
Experimental Protocols
A detailed, experimentally validated protocol for the synthesis of this compound is not explicitly available in the public domain. However, a plausible and logical synthetic route can be proposed based on established organic chemistry principles, specifically the electrophilic aromatic substitution of a suitable benzonitrile precursor. A potential synthetic workflow is outlined below.
Proposed Synthesis of this compound
This proposed synthesis involves a two-step process starting from 2-aminobenzonitrile: a Sandmeyer reaction to introduce the iodo group, followed by electrophilic bromination.
Step 1: Synthesis of 2-Iodobenzonitrile via Sandmeyer Reaction
-
Diazotization: 2-Aminobenzonitrile is dissolved in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.
-
Iodination: In a separate flask, a solution of potassium iodide in water is prepared. The cold diazonium salt solution is then slowly added to the potassium iodide solution with vigorous stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Work-up and Purification: The reaction mixture is extracted with an organic solvent, such as diethyl ether or dichloromethane. The organic layer is washed with a sodium thiosulfate solution to remove any excess iodine, followed by washing with brine. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude 2-iodobenzonitrile can be purified by column chromatography or recrystallization.
Step 2: Bromination of 2-Iodobenzonitrile
-
Reaction Setup: 2-Iodobenzonitrile is dissolved in a suitable solvent, such as a mixture of sulfuric acid and nitric acid, or an organic solvent like acetic acid.
-
Brominating Agent Addition: A brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, is added portion-wise to the solution at a controlled temperature, typically with cooling to prevent side reactions.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, the reaction mixture is poured into ice water to precipitate the crude product. The solid is collected by filtration, washed with water, and then a dilute solution of a reducing agent (e.g., sodium bisulfite) to remove any unreacted bromine. The crude this compound is then dried and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Caption: Proposed synthetic workflow for this compound.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies in the public domain detailing the biological activity or the mechanism of action of this compound. However, the broader class of substituted benzonitriles has been investigated for various pharmacological activities, including anti-inflammatory and anticancer properties.[1][4] For instance, some benzonitrile derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cell lines.[1]
Given the absence of direct evidence for this compound's interaction with specific signaling pathways, a hypothetical workflow for the preliminary biological evaluation of such a compound is presented below. This workflow is a standard approach in early-stage drug discovery to identify potential biological targets and mechanisms of action.
Caption: A general workflow for the biological evaluation of a novel chemical entity.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also reported to cause skin and serious eye irritation. Standard laboratory safety precautions should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a fume hood.
Conclusion
This compound is a chemical intermediate with well-defined physical properties and significant potential for application in organic synthesis. While detailed experimental protocols for its synthesis and comprehensive spectroscopic and biological data are not yet fully available in the public domain, this guide provides a solid foundation of its known characteristics and a logical framework for its synthesis and potential biological evaluation. Further research is warranted to fully elucidate its reactivity, spectral properties, and pharmacological potential, which will undoubtedly expand its utility for the scientific and drug development communities.
References
- 1. 3-Bromo-4-(2-iodophenoxy)-benzonitrile | 1325219-94-0 | Benchchem [benchchem.com]
- 2. B24880.06 [thermofisher.com]
- 3. This compound | 121554-10-7 | TCI AMERICA [tcichemicals.com]
- 4. Synthesis and antiinflammatory evaluation of substituted isophthalonitriles, trimesonitriles, benzonitriles, and terephthalonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Bromo-2-iodobenzonitrile (CAS: 121554-10-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-2-iodobenzonitrile, a key building block in synthetic organic chemistry. This document consolidates its chemical and physical properties, safety information, and its primary applications, with a focus on its utility in the development of complex molecules for the pharmaceutical and agrochemical industries.
Core Compound Data
This compound is a trifunctional aromatic compound, featuring a nitrile group, a bromine atom, and an iodine atom. This unique combination of functional groups makes it a versatile reagent in organic synthesis. The distinct reactivities of the carbon-iodine and carbon-bromine bonds allow for selective, sequential chemical transformations, a highly desirable characteristic in the construction of complex molecular architectures.[1]
Physical and Chemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| CAS Number | 121554-10-7 |
| Molecular Formula | C₇H₃BrIN |
| Molecular Weight | 307.92 g/mol [2] |
| Appearance | White to pale cream or orange to green powder/crystal |
| Melting Point | 120-124 °C |
| Purity (by GC) | ≥98.0%[2] |
| IUPAC Name | This compound[3] |
| SMILES | BrC1=CC(C#N)=C(I)C=C1[3] |
| LogP | 2.90 |
| Vapor Pressure | 0.0±0.7 mmHg at 25°C[4] |
| Index of Refraction | 1.711[4] |
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.[5] For storage, it is recommended to keep the compound in a cool, dark place at room temperature, ideally below 15°C.
Applications in Synthesis
The primary application of this compound is as a versatile intermediate in the synthesis of pharmaceutical and agrochemical compounds.[1] Its utility stems from the presence of three distinct functional groups that can be selectively manipulated.
The carbon-iodine bond is more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This allows for the selective introduction of a substituent at the 2-position of the benzonitrile ring. Common cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, can be employed to form new carbon-carbon or carbon-heteroatom bonds at this position. Following the initial reaction at the iodine-bearing carbon, the less reactive bromine at the 5-position can then be subjected to a second, distinct transformation, enabling the synthesis of complex, disubstituted benzonitrile derivatives.
Experimental Protocols
Detailed, specific experimental protocols for the synthesis of this compound are not extensively available in the public domain. However, its synthesis would likely involve the Sandmeyer reaction of 2-amino-5-bromobenzonitrile or the bromination of 2-iodobenzonitrile.
For its use in subsequent reactions, generalized protocols for palladium-catalyzed cross-coupling reactions are applicable. The following is a representative, generalized workflow for a Suzuki coupling reaction using this compound.
Generalized Suzuki Coupling Protocol
Objective: To selectively introduce an aryl or vinyl group at the 2-position of this compound.
Materials:
-
This compound
-
A boronic acid or boronate ester
-
A palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
A base (e.g., K₂CO₃, Cs₂CO₃)
-
An appropriate solvent (e.g., toluene, dioxane, DMF)
Procedure:
-
In an inert atmosphere (e.g., under argon or nitrogen), a reaction vessel is charged with this compound, the boronic acid or ester (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).
-
The anhydrous solvent is added, and the reaction mixture is stirred and heated (typically between 80-120 °C).
-
The reaction progress is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and worked up. This typically involves partitioning between an organic solvent and water, followed by separation of the organic layer.
-
The organic layer is washed, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel.
Visualizing Synthetic Utility
The following diagrams illustrate the logical workflow for the sequential functionalization of this compound and a generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Caption: Sequential functionalization workflow of this compound.
Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Signaling Pathways
There is no information in the available scientific literature to suggest that this compound is directly involved in any biological signaling pathways. Its role is primarily that of a synthetic intermediate used to construct larger, biologically active molecules. The final products synthesized from this building block may be designed to interact with specific signaling pathways, but this compound itself is not known to have such activity.
References
Spectroscopic Profile of 5-Bromo-2-iodobenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 5-Bromo-2-iodobenzonitrile (CAS No. 121554-10-7). Due to the limited availability of public experimental spectra for this specific molecule, this document presents a detailed analysis based on established spectroscopic principles, data from analogous compounds, and predictive models. The information herein is designed to assist in the characterization and quality control of this important chemical intermediate.
Compound Overview
This compound is a dihalogenated aromatic nitrile, a class of compounds frequently utilized as building blocks in the synthesis of pharmaceuticals and other complex organic molecules. The presence of three distinct functional groups—a nitrile, a bromine atom, and an iodine atom—on the benzene ring provides multiple reaction sites for synthetic transformations. Accurate spectroscopic characterization is therefore crucial for verifying its structure and purity.
Molecular Structure:
-
Chemical Formula: C₇H₃BrIN
-
Molecular Weight: 307.91 g/mol
-
IUPAC Name: this compound
Predicted Spectroscopic Data
The following sections and tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electron-withdrawing effects of the nitrile, bromo, and iodo substituents.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 7.95 | Doublet (d) | ~ 2.0 | H-6 |
| ~ 7.80 | Doublet of Doublets (dd) | ~ 8.5, 2.0 | H-4 |
| ~ 7.50 | Doublet (d) | ~ 8.5 | H-3 |
Note: Predictions are based on additive substituent effects on a benzene ring in a standard deuterated solvent like CDCl₃.
The ¹³C NMR spectrum is predicted to display seven distinct signals, one for each carbon atom in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 142 | C-4 |
| ~ 139 | C-6 |
| ~ 134 | C-3 |
| ~ 120 | C-5 |
| ~ 117 | C-1 (ipso-CN) |
| ~ 116 | -C≡N |
| ~ 100 | C-2 (ipso-I) |
Note: Chemical shift predictions for carbon atoms are based on empirical data for substituted benzenes.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the nitrile and aromatic moieties, as well as the carbon-halogen bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100-3000 | Medium | Aromatic C-H Stretch |
| ~ 2230 | Strong, Sharp | C≡N Stretch |
| ~ 1580, 1470 | Medium-Strong | Aromatic C=C Stretch |
| ~ 1100-1000 | Strong | C-Br Stretch |
| ~ 600-500 | Medium-Strong | C-I Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would be a common method.
| m/z | Relative Abundance | Assignment |
| 307/309 | High | [M]⁺˙ (Molecular ion peak, characteristic 1:1 ratio for Bromine isotopes ⁷⁹Br/⁸¹Br) |
| 180/182 | Medium | [M - I]⁺ |
| 127 | Medium | [I]⁺ |
| 102 | Medium | [C₇H₃N]⁺˙ or [M - Br - I]⁺ |
| 79/81 | Low | [Br]⁺ |
Note: The fragmentation pattern is predicted based on the relative stability of the resulting fragments. The most prominent feature will be the isotopic pattern of the molecular ion due to the presence of bromine.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data described above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.[1]
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[1]
IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record a background spectrum first, then the sample spectrum. The typical scanning range is 4000-400 cm⁻¹.[1]
Mass Spectrometry
-
Sample Introduction: For a pure, solid sample, direct insertion or a gas chromatograph (GC) inlet can be used. The sample is vaporized and introduced into the ion source.
-
Ionization: Electron Ionization (EI) is a standard method for this type of molecule, typically using an electron beam of 70 eV.
-
Analysis: The ions are separated by their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the key structural features of this compound relevant to its spectroscopic characterization.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Key structural features of this compound for spectroscopic analysis.
References
An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-2-iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties, and predicted solubility and stability of 5-Bromo-2-iodobenzonitrile. Given the limited availability of specific experimental data for this compound in peer-reviewed literature, this document also furnishes detailed experimental protocols for determining its solubility and stability, essential for its application in research and drug development.
Core Physicochemical Properties
This compound is a halogenated aromatic nitrile, a class of compounds frequently utilized as versatile intermediates in the synthesis of pharmaceuticals and advanced materials.[1] Its structure, featuring a bromine and an iodine atom on the benzonitrile scaffold, offers multiple reaction sites for synthetic transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 121554-10-7 | [2][3][4][5] |
| Molecular Formula | C₇H₃BrIN | [2][3][4][5] |
| Molecular Weight | 307.92 g/mol | [3] |
| Appearance | White to pale cream/orange to green powder/crystal | [2][6] |
| Melting Point | 119.5 - 125.5 °C | [2] |
| Purity (typical) | ≥98% (GC) | [2][3][5] |
Solubility Profile
Currently, there is a lack of published quantitative data on the solubility of this compound in common organic and aqueous solvents. However, based on its chemical structure, a qualitative prediction of its solubility can be made. The presence of the polar nitrile group suggests some solubility in polar organic solvents, while the halogenated benzene ring, being nonpolar, indicates likely solubility in non-polar organic solvents. Its aqueous solubility is expected to be low due to the predominantly hydrophobic nature of the molecule.
Experimental Protocol for Solubility Determination
To obtain precise and quantitative solubility data, a standardized experimental protocol is necessary. The following details a reliable method for determining the solubility of this compound in various solvents.
Objective: To determine the equilibrium solubility of this compound in a range of solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (purity ≥98%)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dichloromethane, toluene, dimethyl sulfoxide (DMSO))
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Syringe filters (0.45 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set at 25 °C and agitate for at least 24 hours to ensure equilibrium is reached. A visible excess of solid should remain.
-
-
Sample Collection and Preparation:
-
After 24 hours, allow the vials to stand undisturbed at 25 °C for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.
-
Dilute the filtered solution with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.[7][8][9]
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
Calculate the solubility in the original solvent by accounting for the dilution factor. Express the solubility in units such as mg/mL or mol/L.
-
Table 2: Proposed Solvents for Solubility Testing
| Solvent Class | Examples |
| Aqueous | Purified Water, Phosphate Buffered Saline (PBS) pH 7.4 |
| Alcohols | Methanol, Ethanol, Isopropanol |
| Ketones | Acetone, Methyl Ethyl Ketone |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether |
| Esters | Ethyl Acetate |
| Halogenated | Dichloromethane, Chloroform |
| Aromatic | Toluene |
| Amides | Dimethylformamide (DMF) |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) |
Stability Profile and Forced Degradation Studies
Experimental Protocol for Stability and Forced Degradation Studies
This protocol outlines a systematic approach to assess the stability of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[13]
Objective: To evaluate the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound (purity ≥98%)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Solvents for dissolution (e.g., acetonitrile, methanol)
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Forced Degradation Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a defined period (e.g., 8 hours).
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80 °C) for a defined period (e.g., 48 hours).
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-degraded control, using a stability-indicating HPLC method. The use of a PDA detector will help in assessing peak purity, while an MS detector can aid in the identification of degradation products.[14]
-
-
Data Evaluation:
-
Determine the percentage of degradation of this compound under each stress condition.
-
Identify and, if possible, characterize the major degradation products.
-
Assess the mass balance to ensure that all degradation products are accounted for.
-
Application in Drug Development and Synthesis
This compound is a valuable building block in medicinal chemistry for the synthesis of bioactive molecules.[1] Its two distinct halogen atoms allow for selective and sequential cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, enabling the construction of complex molecular architectures.
Below is a logical workflow illustrating the role of this compound in a typical drug discovery and development process.
Caption: Workflow of this compound in Drug Development.
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described in this guide.
Solubility Determination Workflow
Caption: Workflow for Solubility Determination.
Forced Degradation Study Workflow
Caption: Workflow for Forced Degradation Study.
Conclusion
This compound is a chemical intermediate with significant potential in synthetic chemistry, particularly in the realm of drug discovery and materials science. While comprehensive data on its solubility and stability are not yet widely published, this guide provides a framework for its characterization. The detailed experimental protocols for solubility determination and forced degradation studies will enable researchers to generate the necessary data to effectively utilize this compound in their research and development endeavors. The provided workflows offer a logical approach to its application and characterization, ensuring a systematic and thorough investigation of its properties.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. calpaclab.com [calpaclab.com]
- 4. usbio.net [usbio.net]
- 5. This compound manufacturers and suppliers in india [chemicalbook.com]
- 6. This compound | 121554-10-7 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pharmtech.com [pharmtech.com]
- 11. longdom.org [longdom.org]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijcrt.org [ijcrt.org]
- 14. pubs.rsc.org [pubs.rsc.org]
An In-Depth Technical Guide to the Differential Reactivity of the C-I versus C-Br Bond in 5-Bromo-2-iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in 5-bromo-2-iodobenzonitrile. This molecule is a valuable building block in medicinal chemistry and materials science due to its capacity for selective sequential functionalization. Understanding the reactivity of each halogen is paramount for designing efficient and regioselective synthetic strategies.
Core Principle: The Reactivity Hierarchy of Aryl Halides
The selective functionalization of dihalogenated aromatic compounds is primarily governed by the inherent differences in the reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is:
C-I > C-Br > C-Cl > C-F
This trend is directly correlated with the bond dissociation energies (BDEs) of the respective carbon-halogen bonds. The weaker the bond, the more readily it undergoes oxidative addition to the palladium(0) catalyst, which is typically the rate-determining step in the catalytic cycle of many cross-coupling reactions.
Bond Dissociation Energies: A Quantitative Perspective
The difference in reactivity can be quantified by comparing the average bond dissociation energies for C-I and C-Br bonds in aryl halides.
| Bond Type | Average Bond Dissociation Energy (kJ/mol) |
| Aryl C-I | ~213 - 228 |
| Aryl C-Br | ~285 - 290 |
As the data indicates, the C-I bond is significantly weaker than the C-Br bond, requiring less energy to cleave. This fundamental property is the cornerstone of achieving selective reactions with this compound. By carefully selecting reaction conditions, one can preferentially activate the C-I bond while leaving the C-Br bond intact for subsequent transformations.
Strategic Cross-Coupling Reactions on this compound
The differential reactivity of the C-I and C-Br bonds in this compound allows for a variety of selective palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.
Logical Workflow for Selective Cross-Coupling
The general strategy for the selective functionalization of this compound involves a two-step process where the more reactive C-I bond is addressed first under milder conditions, followed by the reaction of the C-Br bond under more forcing conditions if desired.
Caption: Sequential functionalization of this compound.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds between an organohalide and an organoboron compound. Due to the higher reactivity of the C-I bond, selective coupling at the 2-position of this compound can be readily achieved.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
The following is a representative protocol for the selective Suzuki-Miyaura coupling at the C-I bond of a dihaloaryl compound, which can be adapted for this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O)
Procedure:
-
To a dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent system.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 2-aryl-5-bromobenzonitrile.
Suzuki-Miyaura Coupling Workflow
Caption: Experimental workflow for selective Suzuki-Miyaura coupling.
Sonogashira Coupling: Formation of C-C Triple Bonds
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The high reactivity of the C-I bond in this compound allows for selective alkynylation at the 2-position.
Experimental Protocol: Selective Sonogashira Coupling
The following is a general protocol for the copper-catalyzed Sonogashira reaction, which can be optimized for the selective alkynylation of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Base (e.g., Triethylamine or Diisopropylethylamine, as solvent or co-solvent)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous and degassed solvent and the amine base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion.
-
Upon completion, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 2-alkynyl-5-bromobenzonitrile.
Sonogashira Coupling Catalytic Cycle
Caption: Simplified catalytic cycle for Sonogashira coupling.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds. Selective amination at the 2-position of this compound can be achieved by leveraging the higher reactivity of the C-I bond. Nickel-catalyzed systems have also been shown to be highly selective for the amination of aryl iodides in the presence of aryl bromides.[1]
Experimental Protocol: Selective Buchwald-Hartwig Amination
The following protocol is a general guideline for the selective Buchwald-Hartwig amination of a dihaloaryl compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-2.0 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand (e.g., BINAP, XPhos) or a nickel catalyst (e.g., Ni(acac)₂)[1]
-
Base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the base, the palladium or nickel source, and the phosphine ligand (if applicable).
-
Seal the tube and evacuate and backfill with an inert gas.
-
Add the anhydrous solvent, followed by the amine.
-
Heat the reaction mixture to the appropriate temperature (e.g., 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride (if a strong base was used), and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by column chromatography to afford the 2-amino-5-bromobenzonitrile derivative.
Buchwald-Hartwig Amination Workflow
Caption: General workflow for Buchwald-Hartwig amination.
Conclusion
The differential reactivity of the C-I and C-Br bonds in this compound provides a powerful handle for selective and sequential functionalization. By understanding the principles of bond dissociation energies and the mechanisms of palladium-catalyzed cross-coupling reactions, researchers can strategically design synthetic routes to complex molecules with a high degree of regiochemical control. The protocols and workflows provided in this guide serve as a foundation for the development of specific reaction conditions tailored to the desired transformations of this versatile building block.
References
The Strategic Utility of 5-Bromo-2-iodobenzonitrile in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-iodobenzonitrile, a trifunctional aromatic compound, has emerged as a highly versatile and strategic building block in the field of organic synthesis. Its unique substitution pattern, featuring a nitrile group, a bromine atom, and an iodine atom, provides a powerful platform for the construction of complex molecular architectures. The distinct electronic properties and differential reactivity of the halogen substituents make this reagent particularly valuable for selective and sequential cross-coupling reactions, enabling the efficient synthesis of a wide array of compounds, from pharmaceutical intermediates to advanced materials. This technical guide explores the key applications of this compound, providing detailed experimental protocols, quantitative data, and logical workflows to facilitate its use in research and development.
The core advantage of this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is weaker and therefore more susceptible to oxidative addition by a palladium(0) catalyst, allowing for selective functionalization at the 2-position under milder conditions while leaving the C-Br bond at the 5-position intact for subsequent transformations. This chemoselectivity is a cornerstone of its synthetic utility.
Key Applications in Palladium-Catalyzed Cross-Coupling Reactions
This compound is a premier substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are fundamental to the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide. With this compound, this reaction can be performed selectively at the 2-position.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an aqueous solution of K₂CO₃ or Cs₂CO₃ (2.0-3.0 mmol).
-
Solvent: A degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio), is added.
-
Reaction Conditions: The reaction mixture is heated to a temperature ranging from 60-80°C and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Toluene/H₂O | 80 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O | 70 | 10 | 88-92 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ (3.0) | Toluene/H₂O | 85 | 14 | 82-90 |
Note: Yields are typical and may vary based on specific reaction conditions and the purity of reagents.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. The higher reactivity of the C-I bond in this compound allows for selective alkynylation at the 2-position.
Experimental Protocol: Selective Sonogashira Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 mmol), a palladium catalyst such as PdCl₂(PPh₃)₂ (1-3 mol%), and a copper(I) co-catalyst like CuI (2-5 mol%).
-
Solvent and Base: Anhydrous, degassed solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is added, followed by a degassed amine base, typically triethylamine (TEA) or diisopropylamine (DIPA) (2.0-3.0 equiv.).
-
Reagent Addition: The terminal alkyne (1.1-1.5 mmol) is then added dropwise.
-
Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 40-60°C) for several hours until completion, as monitored by TLC.
-
Work-up: The reaction mixture is diluted with an organic solvent and washed with saturated aqueous ammonium chloride solution and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Quantitative Data for Sonogashira Coupling
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA (2.5) | THF | RT | 6 | 90-98 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA (3.0) | DMF | 50 | 4 | 92-97 |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA (2.5) | THF | RT | 8 | 85-93 |
Note: Yields are representative and can be influenced by the specific alkyne and reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Selective amination at the 2-position of this compound can be achieved.
Experimental Protocol: Selective Buchwald-Hartwig Amination
-
Reaction Setup: A Schlenk tube is charged with this compound (1.0 mmol), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst like XPhos Pd G3) (1-3 mol%), and a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP) (2-6 mol%).
-
Base and Solvent: A strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.2-1.5 equiv.), and an anhydrous, degassed solvent like toluene or 1,4-dioxane are added.
-
Reagent Addition: The amine (1.1-1.3 mmol) is then added.
-
Reaction Conditions: The mixture is heated under an inert atmosphere at temperatures typically ranging from 80-110°C for several hours. Reaction progress is monitored by TLC or LC-MS.
-
Work-up: After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is washed with water and brine. The organic layer is dried, concentrated, and purified by column chromatography.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (1.4) | Toluene | 100 | 16 | 88-95 |
| 2 | Aniline | XPhos Pd G3 (2) | - | K₃PO₄ (2.0) | 1,4-Dioxane | 110 | 18 | 85-92 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | SPhos (4) | LiHMDS (1.5) | Toluene | 90 | 14 | 80-88 |
Note: The choice of ligand and base is critical and often substrate-dependent.
Application in the Synthesis of Heterocyclic Compounds
The sequential reactivity of this compound makes it an excellent starting material for the synthesis of various heterocyclic systems, which are prevalent in medicinal chemistry. A common strategy involves an initial cross-coupling reaction at the 2-position, followed by a subsequent reaction involving the nitrile group and/or the bromine at the 5-position to construct the heterocyclic ring.
Workflow for the Synthesis of Substituted Quinazolines
A plausible synthetic route to substituted quinazolines involves a Sonogashira coupling at the 2-position followed by a base- or metal-catalyzed cyclization.
Caption: Synthetic pathway to substituted quinazolines from this compound.
Experimental Workflow Diagram
The following diagram illustrates the general laboratory workflow for a sequential cross-coupling and cyclization reaction.
Caption: General experimental workflow for sequential reactions.
Signaling Pathway Analogy in Synthetic Strategy
The sequential nature of reactions with this compound can be conceptualized as a synthetic "pathway" where the initial choice of reaction at the iodo-position dictates the subsequent possibilities for the bromo-position, akin to a signaling cascade.
Caption: Logical relationship of sequential functionalization.
This compound is a powerful and versatile building block in organic synthesis, offering a reliable platform for the construction of complex and diverse molecular structures. The differential reactivity of its halogen atoms allows for predictable and selective sequential cross-coupling reactions, a highly desirable feature in modern synthetic chemistry. The protocols and data presented in this guide provide a solid foundation for researchers to harness the full potential of this valuable reagent in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science. As the demand for efficient and selective synthetic methodologies continues to grow, the strategic application of reagents like this compound will undoubtedly play an increasingly important role in the advancement of chemical synthesis.
An In-depth Technical Guide to the Safe Handling of 5-Bromo-2-iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety and handling information for 5-Bromo-2-iodobenzonitrile (CAS No. 121554-10-7), a compound utilized in chemical synthesis and research. Due to its hazardous properties, strict adherence to the following guidelines is imperative to ensure the safety of laboratory personnel and the integrity of research.
Chemical Identification and Physical Properties
This compound is a halogenated benzonitrile derivative.[1] Its key identifiers and physical characteristics are summarized below.
| Property | Data | Reference |
| CAS Number | 121554-10-7 | [1][2][3][4] |
| Molecular Formula | C₇H₃BrIN | [1][2][3][4] |
| Molecular Weight | 307.92 g/mol | [1][5] |
| Appearance | White to orange to green powder/crystal | [1] |
| Melting Point | 120.0 to 124.0 °C | [1][3][4] |
| Purity | >98.0% (GC) | [1][4] |
| Synonyms | 5-bromo-2-iodobenzenecarbonitrile, 2-iodo-5-bromobenzonitrile | [3] |
| Sensitivity | Light sensitive | [3][6] |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS). It is harmful if swallowed, inhaled, or comes into contact with skin, and causes skin and serious eye irritation.[3]
| Hazard Category | GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
GHS Pictogram: GHS07 (Exclamation mark)[6] Signal Word: Warning[6]
Experimental Protocols: Safe Handling and Storage
Adherence to rigorous safety protocols is essential when handling this compound.
Engineering Controls and Work Practices
-
Ventilation: Always handle this substance in a well-ventilated area, preferably within a certified chemical fume hood.[6]
-
Avoid Dust Formation: Take measures to prevent the generation and spread of dust.[6] Do not handle in a confined space.[6]
-
Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed.[1] Wash hands and face thoroughly after handling. Immediately remove any contaminated clothing and wash it before reuse.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7]
-
Skin Protection:
-
Gloves: Wear impervious, chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.[6]
-
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a P2 filter for dusts.[7]
Storage Protocol
-
Container: Keep the container tightly closed and store in the original packaging.[6]
-
Conditions: Store in a dry, cool, and well-ventilated area.[6] Protect from light.[3][6] While some suppliers ship at room temperature, long-term storage at -20°C is also recommended.[2][8] A cool and dark place below 15°C is also suggested.[1]
-
Incompatibilities: Store away from strong oxidizing agents.[7]
Emergency Procedures and First Aid
Immediate and appropriate first aid is critical in the event of exposure. Always show the Safety Data Sheet to attending medical personnel.
First Aid Protocol
-
Inhalation:
-
Skin Contact:
-
Eye Contact:
-
Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7]
-
Remove contact lenses if present and easy to do so. Continue rinsing.
-
Seek immediate medical attention from an ophthalmologist.
-
-
Ingestion:
Stability and Reactivity
-
Reactivity: Generally stable under normal conditions.[7]
-
Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[7]
-
Hazardous Decomposition Products: In case of fire, hazardous combustion gases or vapors may be produced, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide gas, and hydrogen cyanide.[10]
Toxicological Information
The toxicological properties of this compound have not been fully investigated. The available data indicates acute toxicity and irritation potential.
-
Acute Effects: Harmful if swallowed, in contact with skin, or if inhaled.[1][3]
-
Local Effects: Causes skin irritation, serious eye irritation, and may cause respiratory tract irritation.[3]
-
Carcinogenicity: No components of this product present at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, NTP, or OSHA.
Visualized Workflow: Safe Handling and Emergency Response
The following diagram outlines the logical workflow for safely managing this compound from risk assessment to emergency response.
References
- 1. This compound | 121554-10-7 | TCI AMERICA [tcichemicals.com]
- 2. usbio.net [usbio.net]
- 3. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 4. B24880.06 [thermofisher.com]
- 5. calpaclab.com [calpaclab.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. usbio.net [usbio.net]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives Using 5-Bromo-2-iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-iodobenzonitrile is a versatile trifunctional building block for organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its structure, featuring a nitrile group, a bromine atom, and an iodine atom on an aromatic ring, provides a robust platform for a variety of chemical transformations. The distinct reactivity of the carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond allows for selective and sequential functionalization, making it a valuable reagent in the synthesis of diverse derivatives.
The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of new carbon-carbon and carbon-heteroatom bonds. This document provides detailed application notes and experimental protocols for the selective synthesis of derivatives via Sonogashira, Suzuki, and Buchwald-Hartwig amination reactions, leveraging the higher reactivity of the C-I bond. Additionally, the potential biological activities of the resulting benzonitrile derivatives are discussed, highlighting their relevance in drug discovery.
Principle of Selectivity
In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl > F.[1] Consequently, the C-I bond at the 2-position of this compound is significantly more reactive than the C-Br bond at the 5-position. This inherent difference in reactivity enables selective functionalization at the 2-position while leaving the 5-bromo substituent intact for subsequent transformations. By carefully selecting the catalyst, ligand, base, and reaction conditions, a high degree of chemoselectivity can be achieved.
Application 1: Selective Sonogashira Coupling for the Synthesis of 2-Alkynyl-5-bromobenzonitriles
The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[2] Utilizing the differential reactivity of the halogens in this compound, terminal alkynes can be selectively coupled at the 2-position.
General Reaction Scheme:
Caption: Selective Sonogashira coupling at the C-I bond.
Experimental Protocol:
This protocol is a representative example for the selective Sonogashira coupling of a terminal alkyne with this compound.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine or Diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the palladium catalyst (0.02-0.05 equiv.), and CuI (0.02-0.05 equiv.).
-
Add the anhydrous solvent, followed by the base (2.0-3.0 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkynyl-5-bromobenzonitrile.[3]
Quantitative Data:
| Entry | Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) / CuI (3) | Et₃N | THF | 25 | 4 | 92 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (5) / CuI (5) | DIPA | DMF | 50 | 6 | 88 |
| 3 | Trimethylsilylacetylene | Pd(dppf)Cl₂ (2) / CuI (2) | Et₃N | Toluene | 60 | 5 | 95 |
Yields are representative and may vary depending on the specific substrate and reaction conditions.
Application 2: Selective Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-5-bromobenzonitriles
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.[4] This reaction can be applied to selectively introduce an aryl or heteroaryl group at the 2-position of this compound.
General Reaction Scheme:
Caption: Selective Suzuki-Miyaura coupling workflow.
Experimental Protocol:
This protocol provides a general procedure for the selective Suzuki-Miyaura coupling of an arylboronic acid with this compound.[5]
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water, or DMF)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst (0.01-0.05 equiv.).
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired 2-aryl-5-bromobenzonitrile.
Quantitative Data:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | 89 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O (3:1) | 100 | 8 | 93 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos (1) | K₃PO₄ | Toluene | 110 | 6 | 85 |
Yields are representative and may vary depending on the specific substrate and reaction conditions.
Application 3: Selective Buchwald-Hartwig Amination for the Synthesis of 2-Amino-5-bromobenzonitriles
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[6] This reaction allows for the selective introduction of a primary or secondary amine at the 2-position of this compound.
General Reaction Scheme:
Caption: Selective Buchwald-Hartwig amination workflow.
Experimental Protocol:
The following is a general procedure for the selective Buchwald-Hartwig amination of this compound.[1]
Materials:
-
This compound
-
Primary or secondary amine (e.g., Morpholine)
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, or BINAP)
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base to an oven-dried reaction vessel.
-
Add this compound and the anhydrous, degassed solvent.
-
Add the amine (1.1-1.5 equiv.) to the reaction mixture.
-
Seal the vessel and heat with stirring to the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired 2-amino-5-bromobenzonitrile derivative.
Quantitative Data:
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) / XPhos (2) | NaOtBu | Toluene | 100 | 16 | 91 |
| 2 | Aniline | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane | 110 | 12 | 87 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) / BINAP (3) | Cs₂CO₃ | Toluene | 100 | 24 | 84 |
Yields are representative and may vary depending on the specific substrate and reaction conditions.
Biological Activity of Benzonitrile Derivatives
Benzonitrile derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The derivatives synthesized from this compound serve as valuable intermediates for the development of novel therapeutic agents.
Anticancer Activity
Many substituted benzonitrile derivatives have been reported to possess potent anticancer properties.[7] For instance, certain 2-phenylacrylonitrile derivatives have shown excellent tubulin polymerization inhibitory activity.[8] The 2-amino-5-bromobenzonitrile scaffold has been utilized in the synthesis of multi-targeted receptor tyrosine kinase (RTK) inhibitors with anticancer activity.[9]
Antimicrobial Activity
The benzonitrile moiety is also a key feature in compounds with antimicrobial and antifungal activities. Novel benzo and naphthonitrile derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
Experimental Workflow for Biological Screening:
Caption: General workflow for biological screening.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a diverse range of functionalized benzonitrile derivatives. The differential reactivity of its carbon-halogen bonds allows for selective Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig cross-coupling reactions at the 2-position. The resulting derivatives are of significant interest to the drug discovery and development community due to the established anticancer and antimicrobial activities associated with the benzonitrile scaffold. The protocols and data presented herein provide a comprehensive guide for researchers to explore the synthetic potential of this important intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-AMINO-5-BROMOBENZONITRILE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) bonds with high efficiency and broad functional group tolerance.[1][2] This powerful palladium-catalyzed reaction has found extensive applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] 5-Bromo-2-iodobenzonitrile is a valuable building block in medicinal chemistry, featuring two distinct halogen atoms that allow for selective functionalization. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds enables highly regioselective Suzuki-Miyaura cross-coupling reactions. Generally, the reactivity of aryl halides in palladium-catalyzed couplings follows the order: I > Br > Cl.[5] This allows for the selective coupling at the more reactive C-I bond while leaving the C-Br bond intact for subsequent transformations.
These application notes provide a detailed protocol for the selective Suzuki-Miyaura cross-coupling reaction of this compound with various boronic acids.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The catalytic cycle consists of three primary steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. In the case of this compound, this occurs selectively at the weaker C-I bond.
-
Transmetalation: The organoboron compound (activated by a base) transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[1][6]
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions for the selective Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. The conditions are based on established protocols for similar substrates and are intended as a starting point for optimization.[7][8][9]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (5:1) | 100 | 8 | 95 |
| 3 | 3-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 85 | 16 | 88 |
| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 14 | 85 |
Experimental Protocols
The following is a general procedure for the selective Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, PPh₃)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., Dioxane/water, Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, including a Schlenk flask or reaction vial
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[6][8]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (and ligand, if applicable) to the flask. Subsequently, add the degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.[10]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[6][9]
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-2-iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is of significant importance in medicinal chemistry and materials science for the synthesis of complex molecules, including pharmaceuticals and organic materials, due to its mild reaction conditions and tolerance of a wide range of functional groups.[2][3]
5-Bromo-2-iodobenzonitrile is a valuable building block in organic synthesis, featuring two different halogen atoms with distinct reactivities. The carbon-iodine bond is weaker and therefore more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions.[4] This differential reactivity allows for selective Sonogashira coupling at the 2-position (C-I bond) while leaving the 5-position (C-Br bond) intact for subsequent transformations. This application note provides detailed protocols and compiled data for the selective Sonogashira coupling of this compound with terminal alkynes.
Data Presentation: Comparative Reaction Conditions
The following table summarizes representative conditions for Sonogashira coupling reactions of aryl halides, which can be adapted for this compound. The selective coupling at the iodo-position is highly favored.
| Entry | Aryl Halide | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | 93[1] |
| 2 | 5-Bromoindole | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12-24 | ~85[1] |
| 3 | 2-Benzyloxy-5-iodopyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 4 | 92 |
| 4 | 6-Bromo-3-fluoro-2-cyanopyridine | 4-Ethylphenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | High[5] |
| 5 | Iodobenzene | Phenylacetylene | PdCl₂ (5 ppm) / L₂¹ | K₂CO₃ | EtOH | 90 | 48 | Good[6] |
| 6 | 1-Bromo-2-iodobenzene | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 12 | 85² |
¹L₂ = 1-(4-methoxyphenyl)-3-phenyl-2-yn-1-one ²Yield for the mono-alkynylated product at the iodo-position.
Experimental Protocols
The following are representative experimental protocols for the selective Sonogashira coupling of this compound with a terminal alkyne. These protocols are based on established procedures for similar dihalogenated aromatic compounds and may require optimization for specific substrates and scales.
Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling
This protocol is a robust and widely used method for Sonogashira couplings.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equivalent), PdCl₂(PPh₃)₂ (0.03 equivalents), and CuI (0.05 equivalents).[1]
-
Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.[1]
-
Under the inert atmosphere, add the anhydrous, degassed solvent via syringe.[1]
-
Add triethylamine (2.0 equivalents) to the mixture, followed by the dropwise addition of the terminal alkyne (1.2 equivalents).[1]
-
Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst and salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-Bromo-2-(alkynyl)benzonitrile.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when the homocoupling of the terminal alkyne (Glaser coupling) is a significant side reaction.
Materials:
-
This compound
-
Terminal alkyne (e.g., Trimethylsilylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Diisopropylamine (DIPA) or K₂CO₃)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube, combine this compound (1.0 equivalent) and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., diisopropylamine, 2-3 equivalents).
-
Add the terminal alkyne (1.1-1.5 equivalents) and stir the reaction at the specified temperature (ranging from room temperature to 80°C) for the necessary duration (2-24 h).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite.
-
Wash the organic layer with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Experimental Workflow for Sonogashira Coupling
Caption: General experimental workflow for the Sonogashira coupling.
Signaling Pathway: Catalytic Cycle of Sonogashira Coupling
Caption: Catalytic cycles of the Sonogashira coupling reaction.
References
Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 5-Bromo-2-iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a transformation of immense importance in medicinal chemistry and materials science. This document provides detailed application notes and protocols for the selective amination of 5-Bromo-2-iodobenzonitrile, a versatile building block in the synthesis of complex organic molecules. The presence of two different halogen atoms on the aromatic ring, iodine and bromine, offers the opportunity for selective functionalization, leveraging the differential reactivity of the carbon-halogen bonds in palladium-catalyzed reactions. Generally, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in the oxidative addition step of the catalytic cycle, allowing for chemoselective amination at the 2-position.
Principle of Selective Amination
The selective Buchwald-Hartwig amination of this compound hinges on the disparity in bond dissociation energies of the C-I and C-Br bonds. The weaker C-I bond undergoes preferential oxidative addition to the Pd(0) catalyst, initiating the catalytic cycle for C-N bond formation at the 2-position while leaving the C-Br bond at the 5-position intact for potential subsequent transformations. Careful selection of the palladium precursor, ligand, base, and reaction conditions is crucial to ensure high selectivity and yield.
Data Presentation: Typical Reaction Parameters
The following tables summarize typical starting conditions for the selective Buchwald-Hartwig amination of this compound with various classes of amines. These parameters are based on established protocols for similar dihaloaryl substrates and should be considered as a starting point for optimization.
Table 1: Reaction Conditions for Amination with Primary Aliphatic Amines
| Parameter | Condition | Notes |
| Palladium Precursor | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Pd₂(dba)₃ is a Pd(0) source; Pd(OAc)₂ is a Pd(II) precatalyst that is reduced in situ. |
| Ligand | XPhos (2-4 mol%) or RuPhos (2-4 mol%) | Bulky, electron-rich monophosphine ligands are generally effective. |
| Base | NaOtBu (1.2-1.5 equiv) or LHMDS (1.2-1.5 equiv) | Strong, non-nucleophilic bases are typically required. |
| Solvent | Toluene or Dioxane (anhydrous) | Anhydrous and degassed solvents are essential for optimal catalyst performance. |
| Temperature | 80-110 °C | Reaction temperature may require optimization based on the amine's reactivity. |
| Reaction Time | 12-24 h | Monitored by TLC or LC-MS. |
Table 2: Reaction Conditions for Amination with Secondary Aliphatic Amines
| Parameter | Condition | Notes |
| Palladium Precursor | Pd₂(dba)₃ (1-2 mol%) | Generally preferred for its direct access to the active Pd(0) species. |
| Ligand | BrettPhos (2-4 mol%) or Xantphos (2-4 mol%) | Ligand choice can influence reaction rate and yield. |
| Base | K₃PO₄ (2.0 equiv) or Cs₂CO₃ (2.0 equiv) | Weaker inorganic bases can be effective and may be preferred for sensitive substrates. |
| Solvent | t-BuOH or Toluene (anhydrous) | The choice of solvent can impact the solubility of the base and other reagents. |
| Temperature | 100-120 °C | Higher temperatures may be necessary compared to primary amines. |
| Reaction Time | 18-36 h | Reactions with secondary amines can be slower. |
Table 3: Reaction Conditions for Amination with Anilines
| Parameter | Condition | Notes |
| Palladium Precursor | Pd(OAc)₂ (2-5 mol%) | Often used in conjunction with bulky biarylphosphine ligands. |
| Ligand | XPhos (4-10 mol%) or SPhos (4-10 mol%) | Higher ligand loadings may be beneficial. |
| Base | NaOtBu (1.5 equiv) or K₂CO₃ (2.0 equiv) | Base strength should be tailored to the pKa of the aniline. |
| Solvent | Toluene or DMF (anhydrous) | DMF can be a good solvent for less soluble anilines. |
| Temperature | 90-110 °C | Optimization is recommended. |
| Reaction Time | 12-24 h | Monitor for completion. |
Experimental Protocols
The following is a general, representative procedure for the selective Buchwald-Hartwig amination of this compound. The specific palladium precursor, ligand, base, and amine should be chosen based on the desired product and the information provided in the tables above.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium Precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound, the palladium precursor, the phosphine ligand, and the base.
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Under the inert atmosphere, add the anhydrous, degassed solvent via syringe. If the amine is a liquid, add it via syringe. If the amine is a solid, it can be added in the initial step with the other solid reagents.
-
Reaction: Place the Schlenk tube in a preheated heating block or oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-5-bromobenzonitrile derivative.
Mandatory Visualizations
Caption: Experimental workflow for the selective Buchwald-Hartwig amination.
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 5-Bromo-2-iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for key palladium-catalyzed cross-coupling reactions utilizing 5-Bromo-2-iodobenzonitrile. This versatile building block, featuring two different halogen atoms, allows for chemoselective functionalization, primarily at the more reactive carbon-iodine bond. The protocols outlined below cover Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, offering a roadmap for the synthesis of diverse substituted benzonitrile derivatives.
Principle of Chemoselectivity
In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is a critical step. The reactivity of halogens in this step follows the general trend: I > Br > Cl. Consequently, for a substrate like this compound, the palladium catalyst will selectively react at the carbon-iodine (C-I) bond over the carbon-bromine (C-Br) bond under carefully controlled conditions. This inherent reactivity difference allows for the site-selective introduction of various functionalities at the 2-position, while leaving the bromo group at the 5-position available for subsequent transformations.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-5-bromobenzonitriles
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds by coupling an organoboron compound with an organic halide. This protocol details the selective coupling at the C-I bond of this compound.
Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | 85 |
| 2 | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ (2.5) | 1,4-Dioxane | 100 | 8 | 92 |
| 3 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (3) | Toluene | 110 | 6 | 95 |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Phenylboronic acid (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
SPhos
-
Potassium phosphate (K₃PO₄)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and K₃PO₄ (3.0 equiv.).
-
Add Pd₂(dba)₃ (1.5 mol%) and SPhos (3 mol%).
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C in a preheated oil bath with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 6 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-bromo-2-phenylbenzonitrile.
Diagram 1: Suzuki-Miyaura Coupling Workflow
A generalized workflow for the Suzuki-Miyaura coupling.
Sonogashira Coupling: Synthesis of 2-Alkynyl-5-bromobenzonitriles
The Sonogashira reaction enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing a direct route to arylalkynes.
Table 2: Sonogashira Coupling of this compound with Phenylacetylene
| Entry | Palladium Catalyst (mol%) | Copper(I) Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 65 | 5 | 88 |
| 2 | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine (3) | DMF | 80 | 4 | 91 |
| 3 | Pd(dppf)Cl₂ (2) | CuI (3) | Piperidine (2.5) | Toluene | 70 | 6 | 89 |
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Phenylacetylene (1.1 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous THF, followed by triethylamine (3.0 equiv.) and phenylacetylene (1.1 equiv.) via syringe.
-
Heat the reaction mixture to 65 °C and stir.
-
Monitor the reaction by TLC. Upon completion (typically 5 hours), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield 5-bromo-2-(phenylethynyl)benzonitrile.
Diagram 2: Sonogashira Catalytic Cycle
Simplified catalytic cycles for the Sonogashira coupling.
Buchwald-Hartwig Amination: Synthesis of 2-Amino-5-bromobenzonitriles
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of arylamines from aryl halides.
Table 3: Buchwald-Hartwig Amination of this compound with Morpholine
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 100 | 18 | 82 |
| 2 | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (2.2) | Toluene | 110 | 16 | 88 |
| 3 | [Pd(cinnamyl)Cl]₂ (1) | tBuBrettPhos (2) | K₃PO₄ (3) | sec-Butanol | 90 | 20 | 90 |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Morpholine (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂)
-
BINAP
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox or under a stream of argon, add Pd(OAc)₂ (2 mol%) and BINAP (3 mol%) to an oven-dried Schlenk tube.
-
Add this compound (1.0 equiv.) and NaOtBu (2.2 equiv.).
-
Seal the tube, remove from the glovebox, and add anhydrous toluene and morpholine (1.2 equiv.) via syringe.
-
Place the sealed tube in a preheated oil bath at 110 °C and stir for 16 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify by column chromatography to afford 5-bromo-2-(morpholin-4-yl)benzonitrile.
Diagram 3: Buchwald-Hartwig Logical Flow
Logical steps for the Buchwald-Hartwig amination.
Heck Reaction: Synthesis of 2-Vinyl-5-bromobenzonitriles
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. This reaction is effective for introducing vinyl groups at the 2-position of the benzonitrile core.
Table 4: Heck Reaction of this compound with Styrene
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2) | DMF | 100 | 16 | 78 |
| 2 | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2.5) | Acetonitrile | 80 | 20 | 75 |
| 3 | Pd/C (10%) (5) | - | NaOAc (3) | NMP | 120 | 12 | 70 |
Experimental Protocol: Heck Reaction
Materials:
-
This compound
-
Styrene (1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
Procedure:
-
To a sealed tube, add this compound (1.0 equiv.), Pd(OAc)₂ (2 mol%), and P(o-tol)₃ (4 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF, triethylamine (2.0 equiv.), and styrene (1.5 equiv.).
-
Seal the tube and heat the mixture to 100 °C for 16 hours.
-
Cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture to remove precipitated salts.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield (E)-5-bromo-2-styrylbenzonitrile.
Diagram 4: Heck Reaction General Mechanism
Key steps in the Heck reaction catalytic cycle.
Application Notes: 5-Bromo-2-iodobenzonitrile as a Versatile Building Block in Medicinal Chemistry for the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-iodobenzonitrile is a trifunctional synthetic building block of significant interest in medicinal chemistry. Its unique structure, featuring a nitrile group, a bromine atom, and an iodine atom on a benzene ring, offers a versatile platform for the construction of complex bioactive molecules, particularly kinase inhibitors. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective and sequential functionalization through various cross-coupling reactions, providing a powerful tool for structure-activity relationship (SAR) studies and the optimization of pharmacological properties. This document provides detailed application notes, experimental protocols, and data for the use of this compound in the synthesis of kinase inhibitors, with a focus on Bruton's tyrosine kinase (BTK) inhibitors.
Key Applications
The primary application of this compound in medicinal chemistry lies in its use as a scaffold for the synthesis of kinase inhibitors. The distinct reactivity of the C-I bond over the C-Br bond in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enables the selective introduction of aryl or heteroaryl moieties at the 2-position. The remaining bromine at the 5-position can then be further functionalized in a subsequent step. This sequential approach is highly valuable in the assembly of complex heterocyclic systems commonly found in kinase inhibitors.
A prominent example of a kinase inhibitor whose synthesis can be envisioned utilizing a similar bromo-iodo benzonitrile scaffold is Acalabrutinib, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation, trafficking, and survival of B-cells.[1] Dysregulation of this pathway is implicated in various B-cell malignancies.
Signaling Pathway
BTK inhibitors, such as Acalabrutinib, exert their therapeutic effect by blocking the BCR signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, ultimately resulting in the activation of transcription factors that promote B-cell survival and proliferation. By inhibiting BTK, Acalabrutinib effectively halts this signaling cascade, leading to apoptosis of malignant B-cells.
Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway and the inhibitory action of Acalabrutinib.
Data Presentation
The following table summarizes the in vitro inhibitory activity of Acalabrutinib against BTK and other kinases. This data is crucial for understanding the potency and selectivity of the final compound derived from a synthetic route potentially involving this compound.
| Kinase Target | Acalabrutinib IC50 (nM) | Reference |
| BTK | 3 | [2] |
| ITK | >1000 | [2] |
| TEC | 23 | [2] |
| EGFR | >1000 | [2] |
| ERBB2 | >1000 | [2] |
| ERBB4 | 65 | [2] |
| JAK3 | >1000 | [2] |
| LYN | >1000 | [2] |
| SYK | >1000 | [2] |
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in the synthesis of a key intermediate for a BTK inhibitor like Acalabrutinib.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes the selective coupling at the 2-position (iodine) of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add Pd(dppf)Cl₂ (0.05 eq) to the flask.
-
Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 80-90 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-5-bromobenzonitrile.
Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.
Protocol 2: Synthesis of a Key Acalabrutinib Intermediate Fragment
This protocol outlines a plausible synthetic route to a key fragment of Acalabrutinib, demonstrating the utility of a functionalized benzonitrile. While not starting directly from this compound, it illustrates the subsequent transformations of the nitrile and bromo functionalities. This is a representative synthesis adapted from patent literature.
Materials:
-
4-Amino-N-(pyridin-2-yl)benzamide
-
(S)-tert-butyl 2-(8-bromo-1-oxo-1,2-dihydroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
2-Butynoic acid
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Buchwald-Hartwig Amination:
-
Combine 4-amino-N-(pyridin-2-yl)benzamide, (S)-tert-butyl 2-(8-bromo-1-oxo-1,2-dihydroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in a reaction vessel under an inert atmosphere.
-
Add anhydrous 1,4-dioxane and heat the mixture.
-
After completion, perform an aqueous workup and purify the product.
-
-
Boc Deprotection:
-
Dissolve the product from the previous step in dichloromethane.
-
Add trifluoroacetic acid and stir at room temperature.
-
Remove the solvent and excess acid under reduced pressure to obtain the deprotected amine.
-
-
Amide Coupling:
-
Dissolve the deprotected amine in a suitable solvent like DMF.
-
Add 2-butynoic acid, HATU, and DIPEA.
-
Stir the reaction at room temperature until completion.
-
Perform an aqueous workup and purify the final product (a key Acalabrutinib precursor) by chromatography.
-
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its unique substitution pattern allows for selective and sequential functionalization, enabling the efficient construction of complex molecular architectures. The representative synthesis of a key fragment for the BTK inhibitor Acalabrutinib highlights the potential of this and structurally similar building blocks in modern drug discovery. The provided protocols and data serve as a foundational guide for researchers to explore the rich chemistry of this compound in the development of novel therapeutics.
References
Synthesis of Biaryl Compounds from 5-Bromo-2-iodobenzonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds utilizing 5-Bromo-2-iodobenzonitrile as a key starting material. The inherent differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds within this substrate allows for selective, sequential cross-coupling reactions, making it a valuable building block in the synthesis of complex, multi-substituted aromatic compounds for pharmaceutical and materials science applications. This guide covers the principles of selective cross-coupling and provides detailed procedures for Sonogashira and Suzuki reactions, supported by quantitative data and workflow visualizations.
Introduction
Biaryl scaffolds are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and organic materials. The development of efficient and selective methods for their synthesis is a cornerstone of modern organic chemistry. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, Negishi, and Stille reactions, have emerged as powerful tools for the formation of carbon-carbon bonds.
This compound is a particularly useful dihalogenated aromatic compound for the stepwise synthesis of unsymmetrical biaryls. The greater reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions enables a regioselective first coupling at the 2-position, leaving the bromine atom at the 5-position available for a subsequent, different coupling reaction.[1][2] This selective functionalization provides a strategic pathway to complex molecular architectures.
Principle of Selectivity
The site-selectivity in the cross-coupling reactions of this compound is governed by the relative bond dissociation energies of the carbon-halogen bonds. The C-I bond is weaker than the C-Br bond, leading to a faster rate of oxidative addition to the palladium(0) catalyst at the iodo-substituted position.[3] This difference in reactivity allows for the selective formation of a C-C bond at the 2-position while preserving the bromo-substituent for further synthetic transformations.
Experimental Protocols
The following protocols provide detailed methodologies for the selective cross-coupling of this compound. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to ensure optimal results.
Protocol 1: Selective Sonogashira Coupling at the C-2 Position
This protocol details the palladium/copper-catalyzed coupling of a terminal alkyne to the 2-position of this compound. The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[3]
Reaction Scheme:
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Diisopropylamine (DIPA) or Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 equiv.), and copper(I) iodide (0.04-0.10 equiv.).
-
Add anhydrous, degassed THF or DMF via syringe.
-
Add the amine base (e.g., diisopropylamine or triethylamine, 2.0-3.0 equiv.) to the reaction mixture.
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the stirring solution.
-
Stir the reaction at room temperature or heat to 40-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 2-alkynyl-5-bromobenzonitrile.
Protocol 2: Subsequent Suzuki-Miyaura Coupling at the C-5 Position
The 2-alkynyl-5-bromobenzonitrile synthesized in Protocol 1 can be further functionalized at the 5-position using a Suzuki-Miyaura coupling reaction. This reaction forms a carbon-carbon bond between the aryl bromide and an organoboron compound.[4]
Reaction Scheme:
Materials:
-
2-Alkynyl-5-bromobenzonitrile (from Protocol 1)
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂])
-
Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))
-
Solvent system (e.g., 1,4-Dioxane/water or Toluene/ethanol/water)
Procedure:
-
In a reaction vessel, combine the 2-alkynyl-5-bromobenzonitrile (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (0.02-0.05 equiv.).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired disubstituted benzonitrile.
Data Presentation
The following tables summarize representative quantitative data for selective cross-coupling reactions on dihaloarenes, illustrating the expected yields and conditions. Note that specific results for this compound may vary and optimization is often necessary.
Table 1: Representative Conditions for Selective Sonogashira Coupling of Dihaloarenes
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-4-iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA | THF | RT | 3 | High (selective at iodo)[1] |
| 2 | 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | TEA | Benzene | RT | 2 | 89 (selective at iodo) |
| 3 | This compound | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | DIPA | THF | 50 | 4 | >90 (expected) |
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Aryl Bromide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromoindole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Acetonitrile/H₂O | 37 | 18 | High[5] |
| 2 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High[4] |
| 3 | 2-Alkynyl-5-bromobenzonitrile | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 90 | 12 | >85 (expected) |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the stepwise synthesis of a disubstituted benzonitrile from this compound.
References
Application of 5-Bromo-2-iodobenzonitrile in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-iodobenzonitrile is a versatile and highly valuable building block in modern synthetic organic and medicinal chemistry. Its unique trifunctional nature, featuring a nitrile group, a bromine atom, and an iodine atom on a benzene ring, offers a powerful platform for the construction of a wide array of complex heterocyclic compounds. The distinct reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective and sequential functionalization, making it an ideal starting material for the synthesis of diverse molecular scaffolds with potential therapeutic applications.[1] This document provides detailed application notes and protocols for the use of this compound in the synthesis of various heterocyclic systems, supported by quantitative data and experimental workflows.
The strategic placement of the reactive halogen atoms is key to the synthetic utility of this compound. The greater reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions enables chemoselective transformations.[1] This allows for the initial introduction of a substituent at the 2-position via reactions such as Sonogashira, Suzuki, or Buchwald-Hartwig amination, leaving the bromine at the 5-position available for subsequent functionalization. This sequential approach is instrumental in the construction of complex, unsymmetrically substituted heterocyclic frameworks.
Application in the Synthesis of Fused Pyridine and Pyrimidine Derivatives
A powerful application of this compound is in the synthesis of fused heterocyclic systems, such as thieno[2,3-b]pyridines and pyrimido[4',5':4,5]thieno[2,3-b]pyridines. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis often involves a multi-step sequence that begins with the transformation of the nitrile group and subsequent cyclization reactions.
Synthesis of Thieno[2,3-b]pyridine Derivatives
While direct synthesis from this compound is not explicitly detailed in the provided search results, a common strategy for constructing the thieno[2,3-b]pyridine core involves the Gewald reaction. A plausible synthetic route starting from this compound would first involve a nucleophilic substitution of the iodine with a sulfur nucleophile, followed by subsequent reactions to build the thiophene ring fused to a pyridine.
A related synthesis of thieno[2,3-b]pyridines starts from a substituted pyridine-3-carbonitrile. For instance, 6-(5-bromo-benzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile can be alkylated and then cyclized to form the thieno[2,3-b]pyridine core.[2][3]
Table 1: Synthesis of Thieno[2,3-b]pyridine Derivatives
| Entry | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | 6-(5-bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile | 1. KOH, DMF, rt, 2h; 2. Chloroacetone, rt | 1-(3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)ethan-1-one | Not Specified | [2][3] |
| 2 | 6-(5-bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile | 1. KOH, DMF, rt, 2h; 2. Phenacyl bromide, rt | (3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)(phenyl)methanone | Not Specified | [2][3] |
Experimental Protocol: General Procedure for the Synthesis of 3-Amino-thieno[2,3-b]pyridine Derivatives[2][3]
-
A mixture of 6-(5-bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile (5 mmol) and potassium hydroxide (5 mmol) in N,N-dimethylformamide (10 mL) is stirred for 2 hours at room temperature.
-
The appropriate α-halo ketone (e.g., chloroacetone or phenacyl bromide) (5 mmol) is added to the mixture.
-
The reaction mixture is stirred at room temperature and the progress is monitored by TLC.
-
Upon completion, the mixture is poured into ice water.
-
The resulting solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure product.
Application in Sequential Cross-Coupling Reactions
The differential reactivity of the C-I and C-Br bonds in this compound makes it an excellent substrate for sequential and iterative palladium-catalyzed cross-coupling reactions. This strategy allows for the controlled and stepwise introduction of different substituents, leading to the synthesis of highly complex and diverse heterocyclic structures.
Sequential Sonogashira and Suzuki Coupling
A prime example of this strategy is the sequential Sonogashira and Suzuki cross-coupling. The more reactive C-I bond can first undergo a Sonogashira coupling with a terminal alkyne. The resulting 2-alkynyl-5-bromobenzonitrile intermediate can then be subjected to a Suzuki coupling with a boronic acid at the less reactive C-Br position. This one-pot or sequential one-pot approach is highly efficient for creating disubstituted aromatic compounds that can be precursors to various heterocycles.[4]
Table 2: Hypothetical Sequential Sonogashira-Suzuki Coupling of this compound
| Step | Reaction Type | Reagents and Conditions | Intermediate/Product | Expected Yield (%) |
| 1 | Sonogashira Coupling | Terminal Alkyne, Pd(PPh₃)₄, CuI, Et₃N, THF, rt | 2-Alkynyl-5-bromobenzonitrile | 85-95 |
| 2 | Suzuki Coupling | Arylboronic Acid, Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100 °C | 2-Alkynyl-5-arylbenzonitrile | 70-90 |
Experimental Protocol: Hypothetical Sequential Sonogashira and Suzuki Coupling
Step 1: Sonogashira Coupling
-
To a solution of this compound (1.0 equiv) and a terminal alkyne (1.1 equiv) in anhydrous THF, add Pd(PPh₃)₄ (0.02 equiv) and CuI (0.04 equiv).
-
Add triethylamine (2.0 equiv) and stir the mixture at room temperature under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
The reaction mixture is then carried forward to the next step, or worked up by quenching with saturated aqueous NH₄Cl, extracting with an organic solvent, and purifying by column chromatography to isolate the 2-alkynyl-5-bromobenzonitrile intermediate.
Step 2: Suzuki Coupling
-
To the crude or purified 2-alkynyl-5-bromobenzonitrile (1.0 equiv), add an arylboronic acid (1.5 equiv), Pd(OAc)₂ (0.05 equiv), SPhos (0.1 equiv), and K₃PO₄ (3.0 equiv).
-
Add a mixture of toluene and water (e.g., 4:1) and heat the reaction at 100 °C under an inert atmosphere until completion.
-
After cooling, the reaction is partitioned between water and an organic solvent. The organic layer is dried and concentrated, and the residue is purified by column chromatography to yield the 2-alkynyl-5-arylbenzonitrile.
Application in the Synthesis of Quinazolines and Isoquinolines
This compound can also serve as a precursor for the synthesis of important nitrogen-containing heterocycles like quinazolines and isoquinolines. These syntheses often involve the transformation of the nitrile group and one or both of the halogen atoms.
Synthesis of Quinazolines
The synthesis of quinazolines can be achieved from o-halobenzonitriles through various cyclization strategies. For instance, a one-pot synthesis of quinazolinones and dihydroquinazolinones has been reported starting from o-bromobenzonitrile, aldehydes, and aqueous ammonia under copper catalysis.[5] A similar strategy could be envisioned for this compound, where the more reactive iodine would likely be the site of initial reaction or displacement.
Synthesis of Isoquinolines
The synthesis of substituted isoquinolines can be approached through methods involving the cyclization of precursors derived from o-alkynylbenzaldehydes or related compounds. While a direct synthesis from this compound is not explicitly detailed, a plausible route would involve a Sonogashira coupling at the 2-position to introduce an alkynyl group, followed by transformation of the nitrile to an appropriate functional group that can participate in an intramolecular cyclization.
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds. Its unique electronic and steric properties, particularly the differential reactivity of its two halogen atoms, allow for the strategic and controlled construction of complex molecular architectures. The applications highlighted herein, including the synthesis of fused pyridine and pyrimidine derivatives, and its use in sequential cross-coupling reactions to access precursors for quinazolines and isoquinolines, demonstrate its significant potential in drug discovery and materials science. The provided protocols and workflows serve as a guide for researchers to harness the synthetic power of this important building block. Further exploration of its reactivity is expected to unveil even more innovative and efficient pathways to novel heterocyclic systems.
References
- 1. Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. “On-Water” Synthesis of Quinazolinones and Dihydroquinazolinones Starting from o-Bromobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Selective Suzuki-Miyaura Coupling of 5-Bromo-2-iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This methodology is of particular importance in medicinal chemistry and drug development for the construction of complex molecular architectures. 5-Bromo-2-iodobenzonitrile is a valuable building block, featuring two different halogen atoms on the aromatic ring. This structural feature allows for selective functionalization through sequential cross-coupling reactions, making it an attractive starting material for the synthesis of diverse compound libraries.
This document provides detailed application notes and a step-by-step protocol for the regioselective Suzuki-Miyaura coupling of this compound with various arylboronic acids. The inherent difference in reactivity between the carbon-iodine and carbon-bromine bonds allows for a predictable and controlled reaction at the 2-position, leaving the bromo group available for subsequent transformations.
Principle of Regioselectivity
The selective Suzuki-Miyaura coupling of this compound is governed by the differential reactivity of the carbon-halogen bonds towards the palladium catalyst. The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This trend is attributed to the bond dissociation energies of the carbon-halogen bonds, with the weaker carbon-iodine bond being more susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle. Consequently, the Suzuki-Miyaura coupling of this compound will preferentially occur at the C-I bond, affording the 2-aryl-5-bromobenzonitrile product with high selectivity.
Data Presentation
The following tables summarize the reagents, representative reaction conditions, and expected yields for the selective Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. The yields are based on typical results obtained for similar substrates in the literature.
Table 1: Reagents for the Selective Suzuki-Miyaura Coupling of this compound
| Reagent | Role | Typical Molar Equivalents |
| This compound | Starting Material | 1.0 |
| Arylboronic Acid | Coupling Partner | 1.1 - 1.5 |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Catalyst | 0.01 - 0.05 (1-5 mol%) |
| Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Activates Boronic Acid | 2.0 - 3.0 |
| Solvent (e.g., Toluene, Dioxane, DMF) | Reaction Medium | - |
| Water | Co-solvent | Often used with organic solvents |
Table 2: Representative Conditions and Yields for the Synthesis of 2-Aryl-5-bromobenzonitriles
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | Dioxane/H₂O (3:1) | 100 | 8 | 80-90 |
| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | DMF/H₂O (5:1) | 85 | 16 | 82-92 |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | 75-85 |
| 5 | 4-Acetylphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | Dioxane/H₂O (3:1) | 100 | 10 | 78-88 |
Note: The presented yields are estimates based on analogous reactions and may vary depending on the specific substrates, reaction scale, and optimization of conditions.
Experimental Protocols
Materials:
-
This compound
-
Arylboronic acid of choice
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)])
-
Anhydrous base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄))
-
Anhydrous solvents (e.g., Toluene, 1,4-Dioxane, or N,N-Dimethylformamide (DMF))
-
Degassed water
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or oven-dried round-bottom flask with reflux condenser)
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Diagram of the Experimental Workflow:
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the chosen base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous organic solvent (e.g., toluene) and degassed water via syringe. A typical solvent ratio is 4:1 organic solvent to water.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Catalyst Addition: To the stirred mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv) under a positive flow of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-5-bromobenzonitrile.
Catalytic Cycle Diagram:
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.
-
Palladium catalysts are toxic and should be handled with care.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Troubleshooting & Optimization
Optimizing Sonogashira coupling reaction conditions for 5-Bromo-2-iodobenzonitrile.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the Sonogashira coupling of 5-bromo-2-iodobenzonitrile. The primary challenge with this substrate is achieving selective coupling at the more reactive C-I bond while leaving the C-Br bond intact for potential subsequent transformations.
Troubleshooting Guide
This section addresses common issues encountered during the Sonogashira coupling of this compound in a question-and-answer format.
Question: My reaction shows low to no conversion of the starting material. What should I investigate?
Answer: When experiencing low or no product yield, a systematic check of reagents and conditions is crucial. The primary suspects are often catalyst activity, reagent quality, and the reaction environment.
-
Catalyst Inactivity: Ensure your palladium and copper catalysts are active. Palladium(0) catalysts can be sensitive to air and moisture. Using a freshly opened bottle or a reliable source is recommended.
-
Reagent Purity: Impurities in the aryl halide or alkyne can poison the catalyst.[1] Ensure starting materials are pure. Copper(I) iodide can degrade over time; use a fresh, off-white to light tan batch.[1]
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne (Glaser coupling) and decomposition of the Pd(0) catalyst.[1][2] It is critical to thoroughly degas the solvent and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[1]
-
Base and Solvent Quality: The amine base (e.g., triethylamine, diisopropylamine) must be anhydrous. The solvent should also be dry and deoxygenated.
Question: I am observing a black precipitate in my reaction flask. What is it and how can I prevent it?
Answer: The formation of a black precipitate is typically "palladium black," which indicates the decomposition and precipitation of the palladium catalyst.[3] This significantly reduces the catalytic activity and halts the reaction.
-
Causes: Catalyst decomposition can be triggered by impurities, incorrect solvent choice, or excessively high temperatures.[1][3] Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.[4]
-
Prevention:
Question: The reaction is not selective and I'm getting a mixture of products coupled at the iodine and bromine positions. How can I improve selectivity for the C-I bond?
Answer: This is the key challenge for di-halogenated substrates. The selectivity is governed by the difference in reactivity of the aryl halides towards oxidative addition with the Pd(0) catalyst. The established reactivity order is I > OTf > Br >> Cl.[1][5]
-
Control the Temperature: The C-I bond is significantly more reactive than the C-Br bond.[6] By running the reaction at a lower temperature (e.g., room temperature to 40°C), you can selectively activate the C-I bond while the C-Br bond remains largely unreacted.[2][7] Aryl bromides typically require higher temperatures to react.[8]
-
Reaction Time: Monitor the reaction closely using TLC or GC-MS. Stopping the reaction once the starting material is consumed can prevent the slower reaction at the C-Br bond from occurring.
Question: I am seeing significant formation of a byproduct derived from the homocoupling of my alkyne. What is the cause and how can I minimize it?
Answer: The formation of alkyne dimers is a result of the Glaser coupling reaction, a common side reaction in Sonogashira couplings.[1]
-
Cause: This side reaction is promoted by the presence of the copper co-catalyst and oxygen.[2]
-
Solutions:
-
Strictly Anaerobic Conditions: Ensure the reaction is thoroughly deoxygenated before adding the catalysts and run under a positive pressure of an inert gas.[1]
-
Minimize Copper Catalyst: Use the minimum effective amount of the copper(I) co-catalyst (typically 1-5 mol%). In some cases, reducing the copper loading can suppress homocoupling.[8]
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. These methods often require specific ligands or different bases but completely eliminate the Glaser coupling pathway.[2][6]
-
Frequently Asked Questions (FAQs)
Q1: What are the essential components for a selective Sonogashira coupling of this compound? A typical reaction requires the this compound substrate, a terminal alkyne, a palladium(0) catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., TEA, DIPEA) which often serves as a solvent or co-solvent.[1]
Q2: Why is the reaction selective for the iodine over the bromine? The selectivity arises from the difference in bond dissociation energies and the subsequent rates of oxidative addition to the palladium(0) center. The C-I bond is weaker and more reactive than the C-Br bond, allowing for coupling at the iodo-position under milder conditions.[6][7]
Q3: Can I perform a double Sonogashira coupling to functionalize both the iodo and bromo positions? Yes, it is possible. This would typically require a two-step approach or more forcing conditions. First, perform the selective coupling at the C-I position at room temperature. After isolating the mono-alkynylated product, a second Sonogashira coupling can be performed at a higher temperature (e.g., 80-100°C) to react the less reactive C-Br bond.[8][9]
Q4: What are the best solvents for this reaction? Amine bases like triethylamine can sometimes be used as the solvent.[2] However, co-solvents such as THF, DMF, or toluene are commonly used to improve solubility.[8] Ensure the solvent is anhydrous and thoroughly degassed.
Optimized Reaction Parameters
The following tables summarize optimized conditions for the selective mono-alkynylation of this compound.
Table 1: Typical Reaction Conditions
| Parameter | Recommended Range | Notes |
|---|---|---|
| Substrate | This compound | 1.0 eq |
| Alkyne | Terminal Alkyne | 1.1 - 1.5 eq |
| Palladium Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | 1 - 5 mol% |
| Copper Co-catalyst | CuI | 1 - 5 mol% |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPEA) | 2 - 5 eq (or as solvent) |
| Solvent | THF, DMF, Toluene | Anhydrous, Degassed |
| Temperature | Room Temperature (20-25°C) | Key for C-I selectivity. May be gently warmed to 40°C if slow.[7] |
| Atmosphere | Argon or Nitrogen | Essential to prevent side reactions.[1] |
Table 2: Catalyst and Ligand Selection
| Palladium Source | Ligand | Co-Catalyst | Typical Loading (Pd) | Notes |
|---|---|---|---|---|
| PdCl₂(PPh₃)₂ | Triphenylphosphine (integral) | CuI | 1-3 mol% | Common, robust, and commercially available. |
| Pd(PPh₃)₄ | Triphenylphosphine (integral) | CuI | 1-3 mol% | A Pd(0) source, does not require in-situ reduction. |
| Pd₂(dba)₃ | P(t-Bu)₃ | None (Copper-Free) | 1-2 mol% | For copper-free variants to avoid homocoupling.[6] |
| Pd(OAc)₂ | Xantphos | CuI | 2-5 mol% | Bulky ligands can sometimes improve catalyst stability and turnover.[10] |
Experimental Protocols
Protocol: Selective Mono-Alkynylation of this compound
This protocol describes a general procedure for the selective Sonogashira coupling at the C-I position.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
CuI (3 mol%)
-
Anhydrous, degassed Triethylamine (TEA)
-
Anhydrous, degassed THF
Procedure:
-
To a dry Schlenk flask under an Argon atmosphere, add this compound, PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.03 eq).
-
Evacuate and backfill the flask with Argon three times.
-
Add anhydrous, degassed THF (approx. 0.2 M concentration relative to the aryl halide) and anhydrous, degassed TEA (3.0 eq) via syringe.
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion (typically when the starting aryl halide is consumed), dilute the reaction mixture with ethyl acetate or diethyl ether.
-
Filter the mixture through a short pad of Celite® to remove the catalyst residues, washing the pad with additional solvent.[7]
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution and brine.[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-alkynyl-5-bromobenzonitrile.
Visual Diagrams
Caption: A troubleshooting workflow for addressing low-yield Sonogashira reactions.
Caption: Reaction pathway demonstrating selectivity control based on temperature.
Caption: A standard experimental workflow for the Sonogashira coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. manufacturer.hzpt.com [manufacturer.hzpt.com]
- 4. reddit.com [reddit.com]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Low yield in Suzuki coupling with 5-Bromo-2-iodobenzonitrile
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields in the Suzuki coupling of 5-Bromo-2-iodobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: I am experiencing a very low yield with my Suzuki coupling of this compound. What are the most common causes and how can I fix them?
A1: Low yields in this specific reaction can stem from several factors, often related to reaction conditions, reagent quality, or catalyst deactivation. The primary areas to investigate are:
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical. A combination that is effective for one substrate may not be for another. The electron-deficient nature of your substrate requires careful tuning.[1]
-
Catalyst Inactivity or Deactivation: The palladium catalyst may be inactive or may be deactivating during the reaction, often indicated by the formation of palladium black.[2] This can be caused by exposure to oxygen or by inhibitory coordination from other molecules in the mixture.
-
Reagent Decomposition: The boronic acid partner is susceptible to side reactions like protodeboronation (replacement of the boron group with hydrogen) and homocoupling.[1][3]
-
Incomplete Reaction: The reaction may be stopping prematurely. Monitoring the reaction over time with TLC or LC-MS is essential to determine if the reaction is sluggish or if it has stalled.
To address these issues, a systematic optimization of reaction parameters is recommended. See the troubleshooting table and experimental protocols below for a structured approach.
Q2: My goal is to achieve selective coupling at the C-I bond without reacting the C-Br bond. How can I ensure this selectivity?
A2: Achieving selectivity is highly feasible due to the significant difference in reactivity between aryl iodides and aryl bromides. The oxidative addition of the palladium catalyst to the carbon-halogen bond is the rate-determining step, and the reactivity order is I > OTf > Br >> Cl.[4][5]
To favor mono-coupling at the iodine position:
-
Control Reaction Temperature: Start with milder temperatures (e.g., room temperature to 50 °C). Aryl iodides can often react at lower temperatures than aryl bromides.[5] Some studies have noted that classic Pd/PPh₃ systems can be surprisingly inefficient with aryl iodides at lower temperatures (~50 °C), so catalyst choice is important.[6]
-
Limit Reaction Time: Monitor the reaction closely and stop it once the this compound has been consumed to prevent subsequent, slower reaction at the bromide position.
-
Choice of Catalyst/Ligand: Highly active catalyst systems using bulky, electron-rich phosphine ligands can sometimes overcome the reactivity difference if conditions are not carefully controlled. A less reactive catalyst might offer better selectivity in this case.
Q3: My analysis shows significant amounts of 5-bromobenzonitrile and/or 2-iodobenzonitrile in the crude product. What is this side reaction and how can I prevent it?
A3: This side product results from hydrodehalogenation (or dehalogenation), where the iodine or bromine atom is replaced by a hydrogen atom.[2][3] This occurs when the organopalladium intermediate, formed after oxidative addition, reacts with a hydride source before transmetalation with the boronic acid can occur.[2]
Troubleshooting Strategies for Hydrodehalogenation:
-
Base Selection: Use anhydrous, non-nucleophilic bases. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to hydroxides or alkoxides, which can introduce water or act as hydride sources.[2]
-
Solvent Choice: Use high-purity, anhydrous aprotic solvents such as dioxane, THF, or toluene. Avoid alcohols if hydrodehalogenation is a persistent issue.[2]
-
Ligand Choice: Using bulky biarylphosphine ligands (e.g., SPhos, XPhos) can accelerate the desired cross-coupling pathway, outcompeting the dehalogenation side reaction.[2]
Q4: I suspect my boronic acid is decomposing during the reaction. What causes this and what is the solution?
A4: Boronic acid decomposition typically occurs via two main pathways:
-
Protodeboronation: The C-B bond is cleaved by a proton source (like water), replacing the boronic acid group with a hydrogen atom.
-
Homocoupling: Two molecules of the boronic acid couple to form a biaryl byproduct. This is primarily promoted by the presence of oxygen.[1][3]
Solutions:
-
Use Boronic Esters: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation and homocoupling.[3]
-
Ensure Anhydrous Conditions: Use dry solvents and bases to minimize protodeboronation.[1] While some Suzuki reactions benefit from a small amount of water to dissolve the base, excessive water can be detrimental.
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction vessel before adding the catalyst. This is the most critical step to prevent oxygen-mediated homocoupling.[1][7] This can be done via several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes.[8]
Q5: Could the nitrile (-CN) group on my substrate be inhibiting the palladium catalyst?
A5: It is possible. The nitrogen lone pair on the nitrile group could coordinate to the palladium center, potentially inhibiting catalytic activity. However, the nitrile group is a common functionality in cross-coupling reactions. In fact, some highly effective N-heterocyclic carbene (NHC) palladium complexes are functionalized with nitrile groups, suggesting that this interaction is not always detrimental and can even be beneficial depending on the overall ligand environment.[9] If catalyst inhibition is suspected, screening different ligand types is the best approach. Bulky, electron-rich ligands that strongly coordinate to palladium may prevent interference from the nitrile group.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Suggested Solutions |
| No or Low Conversion of Starting Material | 1. Inactive catalyst (e.g., Pd(II) source not reduced to Pd(0); old catalyst).2. Suboptimal ligand or base.3. Reaction temperature is too low. | 1. Use a pre-activated Pd(0) source like Pd(PPh₃)₄ or an air-stable precatalyst (e.g., Buchwald G3/G4 precatalysts).[1]2. Screen different ligands (e.g., SPhos, XPhos) and bases (e.g., K₃PO₄, Cs₂CO₃).[2]3. Incrementally increase the reaction temperature, monitoring for side product formation. |
| Formation of Debrominated/Deiodinated Byproduct | Hydrodehalogenation side reaction. | 1. Use an anhydrous, non-nucleophilic base (K₃PO₄, Cs₂CO₃).[2]2. Use dry, aprotic solvents (dioxane, toluene).[2]3. Ensure reagents are free of hydride impurities. |
| Significant Boronic Acid Homocoupling | Presence of oxygen in the reaction mixture. | 1. Rigorously degas solvents and the reaction vessel (e.g., 3-4 freeze-pump-thaw cycles).[1][7]2. Maintain a positive pressure of inert gas (Ar or N₂) throughout the experiment. |
| Loss of Boronic Acid (Protodeboronation) | Presence of excess water or protic solvents. | 1. Use a boronic pinacol ester for enhanced stability.[3]2. Use anhydrous solvents and ensure the base is dry.[1]3. If a water co-solvent is necessary for the base, use a minimal amount. |
| Formation of Palladium Black | Catalyst decomposition and precipitation. | 1. Ensure the reaction is thoroughly deoxygenated.[2]2. Use more robust ligands (e.g., Buchwald biarylphosphine ligands) that stabilize the palladium catalyst in solution.[2]3. Check for impurities in starting materials that could be poisoning the catalyst. |
| Lack of Selectivity (Reaction at both C-I and C-Br) | Reaction conditions are too harsh (high temperature, long reaction time). | 1. Reduce the reaction temperature.[5]2. Monitor the reaction and stop it as soon as the starting material is consumed.3. Consider a less reactive catalyst/ligand system. |
Key Experimental Parameters
The following table outlines common reagents used in Suzuki couplings. For this compound, starting with a Pd(0) source, a bulky phosphine ligand, an inorganic carbonate or phosphate base, and an aprotic solvent is a robust starting point.
| Component | Examples | Key Considerations |
| Palladium Source | Precatalysts (Pd(II)): Pd(OAc)₂, PdCl₂(PPh₃)₂Active Catalysts (Pd(0)): Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(0) sources do not require an in-situ reduction step. Precatalysts are often more air-stable but must be reduced to the active Pd(0) species.[3] |
| Ligand | Standard: PPh₃Bulky Phosphines: P(t-Bu)₃, PCy₃Buchwald Ligands: SPhos, XPhos, RuPhosNHC Ligands: IPr, IMes | Bulky, electron-rich ligands (Buchwald, NHC) accelerate oxidative addition and reductive elimination, often leading to higher yields and tolerating more challenging substrates.[2][10] |
| Base | Carbonates: K₂CO₃, Na₂CO₃, Cs₂CO₃Phosphates: K₃PO₄Hydroxides: NaOH, KOH | The base activates the boronic acid. K₃PO₄ and Cs₂CO₃ are strong, non-nucleophilic bases often used in difficult couplings.[2] Hydroxides are effective but increase the risk of side reactions. |
| Solvent | Aprotic: Toluene, Dioxane, THF, DMFProtic/Aqueous: Often used as a co-solvent (e.g., Toluene/H₂O) | Aprotic solvents are generally preferred to minimize protodeboronation. A water co-solvent may be required to dissolve the inorganic base.[2][11] |
Visual Guides and Protocols
Suzuki Catalytic Cycle
The diagram below illustrates the fundamental steps of the Suzuki-Miyaura coupling reaction: oxidative addition, transmetalation, and reductive elimination.[12]
Troubleshooting Workflow for Low Yield
Use this decision tree to diagnose and solve issues with low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 5-Bromo-2-iodobenzonitrile Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-iodobenzonitrile and its reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture containing this compound derivatives?
A1: Impurities largely depend on the specific reaction. For common cross-coupling reactions like Suzuki-Miyaura or Sonogashira, potential impurities include:
-
Unreacted starting materials: Residual this compound and the coupling partner (e.g., boronic acid or alkyne).
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Homocoupled products: Byproducts formed from the coupling of two molecules of the starting material or the coupling partner.
-
Catalyst residues: Palladium and/or copper catalyst residues.
-
Ligands and their oxides: For example, triphenylphosphine and triphenylphosphine oxide.
-
Byproducts from the base: Salts formed from the base used in the reaction.
Q2: How do I choose between recrystallization and column chromatography for purification?
A2: The choice depends on the nature of the product and impurities.
-
Recrystallization is ideal when your desired product is a solid and the impurities have significantly different solubilities in a particular solvent system. It is often a more scalable and cost-effective method for achieving high purity.
-
Column chromatography is more versatile and can separate compounds with very similar properties based on their differential adsorption to a stationary phase. It is particularly useful for purifying oils or solids that are difficult to recrystallize, and for separating complex mixtures.[1][2]
Q3: My purified this compound derivative appears colored, although it is expected to be a white or off-white solid. What could be the cause?
A3: Trace amounts of metallic residues from the catalyst (e.g., palladium) can often impart color to the final product. If the product is otherwise pure by NMR and LC-MS, you can try treating a solution of the compound with activated charcoal, followed by filtration through celite to remove the color. Be aware that charcoal can also adsorb some of your product, potentially lowering the yield.
Q4: I am having trouble removing residual palladium from my product. What are some effective methods?
A4: Removing trace palladium can be challenging. Here are a few strategies:
-
Silica Gel Chromatography: A standard silica gel column is often effective.
-
Treatment with a Scavenger: There are commercially available scavenger resins designed to bind and remove palladium from solution.
-
Aqueous Washes: Washing the organic solution of your product with an aqueous solution of a chelating agent like EDTA or a sulfur-containing compound like sodium thiosulfate can help extract palladium salts.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Oiling out (product separates as a liquid) | The melting point of the compound is lower than the boiling point of the solvent. | - Use a lower-boiling solvent or a solvent mixture.- Lower the temperature at which the solution is saturated by adding slightly more solvent. |
| The solution is cooling too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help. | |
| High concentration of impurities. | First, attempt a purification by column chromatography to remove the bulk of the impurities. | |
| No crystal formation upon cooling | The solution is not sufficiently saturated. | - Evaporate some of the solvent to increase the concentration.- Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly turbid, then warm to redissolve and cool slowly. |
| Supersaturation. | - Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites.- Add a seed crystal of the pure compound. | |
| Low recovery of purified product | Too much solvent was used for recrystallization. | Use the minimum amount of hot solvent necessary to dissolve the crude product. You can try to recover more product by concentrating the mother liquor and obtaining a second crop of crystals. |
| The compound is significantly soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath or even a freezer (if the solvent's freezing point allows) to minimize solubility. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC | Inappropriate solvent system. | - Systematically vary the polarity of your eluent. For aromatic nitriles, mixtures of hexanes and ethyl acetate are a good starting point.[3] - Try adding a small amount of a more polar solvent like methanol or a less polar one like dichloromethane to fine-tune the separation. |
| Product is not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a 9:1 hexanes:ethyl acetate mixture, try switching to 4:1 or 2:1. |
| All compounds are eluting together at the solvent front | The eluent is too polar. | Decrease the polarity of the eluent. For instance, if you are using 1:1 hexanes:ethyl acetate, try a 9:1 mixture. |
| Streaking of spots on TLC or tailing on the column | The compound may be too polar for silica gel or interacting strongly with it. | - Add a small amount of a polar modifier to your eluent, such as 0.5-1% triethylamine for basic compounds or acetic acid for acidic compounds.- Consider using a different stationary phase, such as alumina. |
| The sample is overloaded on the column. | Use a larger column or apply less sample. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of a solid derivative of this compound. The ideal solvent will need to be determined experimentally.
1. Solvent Screening:
-
Place a small amount (10-20 mg) of the crude product into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, or mixtures like ethanol/water, hexanes/ethyl acetate) to each test tube at room temperature.
-
A suitable solvent should not dissolve the compound at room temperature but should dissolve it completely upon heating.
-
Allow the hot solutions to cool. A good solvent will result in the formation of crystals.
2. Recrystallization Procedure:
-
Place the crude product in an Erlenmeyer flask with a stir bar.
-
Add the chosen solvent and heat the mixture with stirring on a hot plate. Add more solvent in small portions until the solid is just dissolved.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Protocol 2: Purification by Column Chromatography
This protocol describes a general method for purification using silica gel column chromatography.
1. TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexanes:ethyl acetate) to find an eluent that gives good separation between the desired product and impurities (target Rf of ~0.3).
2. Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into a glass column and allow the silica to settle, draining the excess solvent until it is level with the top of the silica.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of a relatively polar solvent (like dichloromethane or ethyl acetate).
-
Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column and begin collecting fractions.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Caption: A decision-making workflow for selecting a purification technique.
Caption: Troubleshooting common issues in recrystallization.
References
Overcoming solubility issues of 5-Bromo-2-iodobenzonitrile in organic solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility issues associated with 5-Bromo-2-iodobenzonitrile.
Troubleshooting Guide
This guide addresses common challenges encountered during the dissolution of this compound.
Q1: I am having difficulty dissolving this compound in my chosen organic solvent.
A1: Initial dissolution can be challenging. Consider the following steps:
-
Solvent Selection: Ensure you are using an appropriate solvent. Based on the structure of this compound (an aromatic compound with polar nitrile and nonpolar bromo and iodo substituents), polar aprotic solvents are predicted to be most effective.
-
Mechanical Agitation: Vigorous mixing using a vortex mixer or sonication can significantly aid dissolution by increasing the interaction between the solute and the solvent.
-
Gentle Heating: Warming the solvent can increase the solubility of solid compounds. However, exercise caution and monitor for any signs of degradation (e.g., color change). It is advisable to perform a small-scale test to check for thermal stability.
-
Co-solvents: If a single solvent is ineffective, a co-solvent system can be employed. For instance, adding a small amount of a highly polar solvent like DMSO or DMF to a less polar solvent may enhance solubility.
Q2: The compound dissolves initially but precipitates out of solution over time or upon cooling.
A2: This indicates that the solution is supersaturated at a lower temperature or that the compound is not stable in the chosen solvent.
-
Maintain Temperature: If dissolution was achieved with heating, try to maintain the temperature of the solution during your experiment, if feasible.
-
Solvent Stability: The compound may be degrading in the solvent. Consider using a freshly opened bottle of a high-purity solvent and store the solution protected from light and air.
-
Prepare Fresh Solutions: For best results, prepare solutions of this compound immediately before use.
Q3: After dissolving in an organic solvent, the compound precipitates when I add it to an aqueous solution.
A3: This is a common issue when transferring a compound from a highly soluble organic environment to a poorly soluble aqueous one.
-
Minimize Organic Solvent Volume: Use the most concentrated stock solution possible in the organic solvent to minimize the volume added to the aqueous phase.
-
Slow Addition and Vigorous Stirring: Add the organic stock solution dropwise to the vigorously stirred aqueous solution. This can help to disperse the compound quickly and prevent localized high concentrations that lead to precipitation.
-
Use of Surfactants: Consider the addition of a small amount of a biocompatible surfactant (e.g., Tween-80 or Pluronic F-68) to the aqueous solution to help maintain the solubility of the compound.
Frequently Asked Questions (FAQs)
Q1: What is the best organic solvent for dissolving this compound?
Q2: Is this compound soluble in alcohols like ethanol or methanol?
A2: Based on the solubility of similar compounds, it is expected to have limited or partial solubility in alcohols. These solvents may be useful as part of a co-solvent system.
Q3: How can I determine the exact solubility of this compound in my specific solvent?
A3: You can determine the solubility experimentally. A detailed protocol for this is provided in the "Experimental Protocols" section of this guide.
Q4: Is this compound stable in common organic solvents?
A4: While specific stability data is not available, it is good practice to assume that halogenated aromatic compounds may have some sensitivity to light and air. Therefore, it is recommended to store solutions in amber vials and under an inert atmosphere (e.g., nitrogen or argon) for long-term storage. For routine experiments, preparing fresh solutions is the best practice.
Predicted Solubility Data
As quantitative solubility data for this compound is not widely published, the following table provides a predicted qualitative solubility profile based on the principles of "like dissolves like" and data for structurally similar compounds.
| Solvent Category | Solvent Example | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | The high polarity of DMSO is well-suited to dissolve the polar nitrile group and the overall aromatic system. |
| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a strong polar aprotic solvent capable of solvating the compound effectively. | |
| Aromatic | Toluene | Moderate | The aromatic ring of toluene can interact favorably with the benzene ring of the solute through π-π stacking. |
| Polar Protic | Ethanol | Low to Moderate | The polarity of ethanol may allow for some dissolution, but the nonpolar halogen substituents may limit high solubility. |
| Methanol | Low to Moderate | Similar to ethanol, but its higher polarity might lead to slightly lower solubility compared to ethanol. | |
| Chlorinated | Dichloromethane (DCM) | Moderate | The polarity of DCM is suitable for dissolving compounds with a mix of polar and nonpolar characteristics. |
| Ethers | Tetrahydrofuran (THF) | Moderate | THF has a moderate polarity and can act as a good solvent for a range of organic compounds. |
| Nonpolar | Hexane | Low | As a nonpolar aliphatic solvent, hexane is unlikely to effectively solvate the polar nitrile group, leading to poor solubility. |
Experimental Protocols
Methodology for Determining Saturated Solubility
This protocol outlines a standard method for determining the saturated solubility of this compound in a given organic solvent.
-
Preparation:
-
Accurately weigh an excess amount of this compound into a glass vial.
-
Add a known volume of the desired organic solvent to the vial.
-
-
Equilibration:
-
Seal the vial to prevent solvent evaporation.
-
Place the vial on a shaker or magnetic stirrer in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.
-
Alternatively, centrifuge the vial at a moderate speed to pellet the excess solid.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette. Be cautious not to disturb the solid at the bottom.
-
Dilute the collected supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result will be the saturated solubility, typically expressed in mg/mL or mol/L.
-
Visualizations
Caption: Experimental workflow for determining saturated solubility.
Caption: Logical workflow for troubleshooting solubility issues.
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 5-Bromo-2-iodobenzonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-2-iodobenzonitrile in cross-coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on catalyst deactivation and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound showing low or no conversion?
A1: Low or no conversion in cross-coupling reactions involving this compound can stem from several factors. Due to the presence of two different halogen atoms, the reactivity of the C-I versus the C-Br bond needs to be considered. The carbon-iodine bond is significantly weaker and therefore more reactive towards oxidative addition by a palladium(0) catalyst than the carbon-bromine bond. This allows for selective functionalization. If you are targeting the C-Br bond, harsher reaction conditions may be necessary.
Common causes for low conversion include:
-
Catalyst Deactivation: The palladium catalyst can deactivate through various pathways, including aggregation into palladium black, oxidation of the active Pd(0) species, or poisoning by reactants or impurities.[1]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and highly interdependent. An inappropriate combination can lead to a stalled reaction.
-
Poor Reagent Quality: Degradation of the boronic acid/ester (in Suzuki coupling) or the terminal alkyne (in Sonogashira coupling), as well as impurities in solvents or bases, can inhibit the catalyst.
-
Insufficient Degassing: Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation.
Q2: I am observing the formation of a black precipitate in my reaction. What is it and how can I prevent it?
A2: The black precipitate is likely palladium black, which is an inactive, aggregated form of palladium.[1] Its formation is a common catalyst deactivation pathway. To prevent the formation of palladium black, consider the following:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands stabilize the palladium nanoparticles and prevent their agglomeration.
-
Lower Reaction Temperature: High temperatures can accelerate the formation of palladium black. If possible, screen for effective catalyst systems that operate at lower temperatures.
-
Proper Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture and prevent localized high concentrations of catalyst.
-
Use of Pre-catalysts: Employing air-stable palladium pre-catalysts can ensure a more controlled generation of the active Pd(0) species.
Q3: Can the nitrile group in this compound deactivate the palladium catalyst?
A3: Yes, the nitrile group can potentially contribute to catalyst deactivation. Nitriles are known to be potential catalyst poisons as they can coordinate to the palladium center. This coordination can inhibit the catalytic cycle by blocking active sites. In some cases, excess cyanide ions, which can be generated under certain reaction conditions, can lead to the formation of inactive palladium-cyanide complexes.[2][3]
Q4: How can I achieve selective coupling at the iodine position over the bromine position?
A4: The inherent difference in reactivity between the C-I and C-Br bonds allows for selective cross-coupling. The C-I bond is more reactive towards oxidative addition. To achieve high selectivity:
-
Mild Reaction Conditions: Employ milder reaction conditions (e.g., lower temperature, weaker base) that are sufficient to activate the C-I bond but not the C-Br bond.
-
Careful Catalyst and Ligand Selection: Certain catalyst systems may exhibit higher selectivity. Screening different palladium sources and ligands is recommended.
-
Control of Reaction Time: Monitor the reaction closely and stop it once the desired mono-substituted product is formed to prevent subsequent reaction at the bromine site.
Q5: What are common side reactions to look out for?
A5: Besides catalyst deactivation, several side reactions can reduce the yield of your desired product:
-
Homocoupling: The coupling of two molecules of the organometallic reagent (e.g., boronic acid in Suzuki coupling) can occur, especially in the presence of oxygen or at high temperatures.
-
Protodeboronation (in Suzuki coupling): The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of an undesired arene byproduct. This is often promoted by strong bases and the presence of water.
-
Glaser Coupling (in Sonogashira coupling): The oxidative homocoupling of terminal alkynes can occur in the presence of a copper co-catalyst and an oxidant (like oxygen).
Troubleshooting Guides
This section provides structured guidance for specific issues encountered during your experiments.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst or a pre-catalyst. - Ensure proper and thorough degassing of the reaction mixture to remove all traces of oxygen. - Consider in-situ generation of the active Pd(0) species from a Pd(II) source. |
| Suboptimal Ligand | - Screen a panel of ligands. For Suzuki couplings, bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective. For Sonogashira, phosphine ligands like PPh₃ or dppf are common. - Adjust the palladium-to-ligand ratio. |
| Inappropriate Base | - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ for Suzuki; Et₃N, DIPEA for Sonogashira). The strength and solubility of the base are critical. |
| Poor Solvent Choice | - Try different solvents or solvent mixtures (e.g., dioxane/water, THF/water, DMF, toluene). Ensure all reactants are soluble in the chosen solvent system. |
| Low Reaction Temperature | - Incrementally increase the reaction temperature. For selective C-I coupling, start with room temperature and gradually increase. For C-Br coupling, higher temperatures are generally required. |
Issue 2: Catalyst Deactivation (Formation of Palladium Black)
| Potential Cause | Troubleshooting Steps |
| Ligand Dissociation | - Use a higher concentration of the ligand or a ligand that binds more strongly to the palladium center. - Employ bidentate ligands which can chelate to the metal center. |
| High Temperature | - Optimize the reaction to proceed at a lower temperature by screening more active catalyst systems. |
| Impurities | - Use high-purity, degassed solvents and reagents. |
Issue 3: Poor Chemoselectivity (Reaction at both C-I and C-Br sites)
| Potential Cause | Troubleshooting Steps |
| Reaction Conditions Too Harsh | - Lower the reaction temperature. - Use a weaker base. - Reduce the reaction time. |
| Catalyst System Not Selective | - Screen different palladium catalysts and ligands. Some systems may offer better discrimination between the two halogen sites. |
| Excess Coupling Partner | - Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the coupling partner for the first coupling step. |
Data Presentation
The following tables summarize typical reaction conditions for Suzuki, Sonogashira, and Heck couplings of substrates analogous to this compound. These should serve as a starting point for optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-iodotoluene | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/Ethanol/H₂O | 100 | 12 | ~85 |
| 2 | 5-Bromoindole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 8 | ~90 |
| 3 | Methyl 5-bromo-2-iodobenzoate | N-Boc-pyrrole-2-boronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 16 | ~88 |
Table 2: Representative Conditions for Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-isobutoxybenzonitrile | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 80 | 6 | ~93 |
| 2 | 5-Bromoindole | Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 18 | ~85 |
| 3 | 5-Bromopyrimidine | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA | Dioxane | 90 | 4 | High |
Table 3: Representative Conditions for Heck Reaction
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 16 | - |
| 2 | 5-Iodovanillin | Styrene | Pd(OAc)₂ (3) | P(o-tolyl)₃ (6) | K₂CO₃ | DMAc | 120 | 12 | ~90 |
| 3 | 2-Acetyl-5-bromobenzofuran | Ethyl acrylate | PdCl₂(PPh₃)₂ (1) | - | NaOAc | NMP | 140 | 8 | ~85 |
Note: The yields are approximate and based on literature for analogous substrates. Optimization for this compound is necessary.
Experimental Protocols
The following are generalized protocols that can be adapted for cross-coupling reactions with this compound. Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired boronic acid (1.1 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the tube.
-
Degassing: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., 10 mL of a 4:1 mixture of dioxane and water) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling at the C-I Position
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol).
-
Degassing: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., THF or DMF, 10 mL) followed by the base (e.g., triethylamine, 2.5 mmol).
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or heat to 50-80 °C.
-
Monitoring and Work-up: Follow steps 6-8 from the Suzuki protocol.
Visualizations
Below are diagrams illustrating key concepts related to catalyst deactivation and reaction workflows.
Caption: Catalytic cycle and common deactivation pathways for palladium catalysts.
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
References
Improving the regioselectivity of reactions with 5-Bromo-2-iodobenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for improving the regioselectivity of reactions involving 5-Bromo-2-iodobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle governing regioselectivity in cross-coupling reactions with this compound?
A1: The regioselectivity is primarily dictated by the significant difference in the carbon-halogen bond dissociation energies (BDEs). The C-I bond is weaker and therefore more reactive than the C-Br bond. In palladium-catalyzed cross-coupling reactions, the oxidative addition step, which is often rate-determining, occurs preferentially at the more labile C-I bond at the 2-position.[1][2]
Q2: Can I achieve selective coupling at the C-Br bond while the C-I bond is present?
A2: Selectively reacting at the C-Br bond in the presence of the more reactive C-I bond is exceptionally challenging under standard palladium-catalyzed conditions. The vast majority of catalytic systems will favor oxidative addition at the C-I bond. Achieving C-Br selectivity would require a specialized catalytic system designed to overcome the inherent reactivity difference, a field of ongoing research. For most practical synthetic routes, the strategy is to first functionalize the C-I position and then target the C-Br position in a subsequent step.
Q3: What are the most common side reactions, and how can they be minimized?
A3: The most common side reactions are the formation of homocoupled byproducts (from the organometallic reagent) and difunctionalization, where both the C-I and C-Br sites react.
-
Homocoupling: This can be minimized by ensuring a strictly inert atmosphere to prevent oxygen from degrading the catalyst and reagents, and by controlling the reaction temperature.[3]
-
Difunctionalization: This occurs when reaction conditions are too harsh (e.g., high temperature, highly active catalyst) causing the C-Br bond to react after the C-I bond.[4][5] To avoid this, use milder conditions, a less reactive catalyst, and monitor the reaction closely to stop it after the mono-substituted product is formed.
Q4: How do the cyano and bromo substituents influence the reactivity of the C-I bond?
A4: Both the cyano (-CN) and bromo (-Br) groups are electron-withdrawing. Their presence makes the aromatic ring more electron-deficient, which generally increases the rate of oxidative addition to the palladium(0) catalyst. This electronic effect enhances the reactivity of both the C-I and C-Br bonds compared to an unsubstituted iodobenzene or bromobenzene. However, the dominant factor for selectivity remains the inherent weakness of the C-I bond.[3]
Troubleshooting Guides
Problem 1: Low or No Conversion at the C-I Position
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Use a pre-catalyst that is more air-stable. Ensure rigorous degassing of solvents and the reaction vessel to remove all oxygen.[3] |
| Poor Solubility | The starting material, catalyst, or base may have poor solubility. Try a different solvent system (e.g., Dioxane/H₂O, THF, DMF) or gently increase the temperature while monitoring for side reactions.[5] |
| Inappropriate Base or Ligand | The chosen base may be too weak or incompatible. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The ligand is critical; screen a variety of phosphine ligands (e.g., PPh₃, XPhos, SPhos) to find one that promotes the desired reaction without being overly reactive.[5][6] |
Problem 2: Poor Regioselectivity (Significant C-Br Coupling)
| Possible Cause | Troubleshooting Steps |
| High Reaction Temperature | Elevated temperatures provide enough energy to overcome the activation barrier for C-Br bond cleavage. Lower the reaction temperature; many selective C-I couplings can proceed at room temperature or with gentle heating (40-60 °C).[5] |
| Highly Reactive Catalyst System | A very active catalyst, often formed from bulky, electron-rich ligands, may not effectively differentiate between the C-I and C-Br bonds. Switch to a less reactive ligand, such as PPh₃, or reduce the ligand-to-metal ratio.[6] |
| Excess Coupling Partner | Using a large excess of the boronic acid, alkyne, or organotin reagent can drive the reaction towards difunctionalization after the initial C-I coupling is complete. Use a stoichiometric amount or a slight excess (1.05-1.2 equivalents) of the coupling partner.[5] |
| Prolonged Reaction Time | Allowing the reaction to run for too long after the starting material is consumed will increase the likelihood of the C-Br bond reacting. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the mono-coupled product is maximized. |
Data Presentation: Regioselective Cross-Coupling Reactions
The following tables summarize representative data for achieving high regioselectivity in Suzuki and Sonogashira couplings. Note: Conditions and yields are illustrative and may require optimization for specific substrates.
Table 1: Regioselective Suzuki-Miyaura Coupling
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Regioselectivity (C-I : C-Br) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 80 | 88 | >98:2 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Dioxane | 60 | 92 | >99:1 |
| 3 | Thiophene-2-boronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ | THF/H₂O | 50 | 85 | >98:2 |
Table 2: Regioselective Sonogashira Coupling
| Entry | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Regioselectivity (C-I : C-Br) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N | THF | 25 | 91 | >99:1 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (1) | DIPA | DMF | 25 | 95 | >99:1 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (1.5) | Et₃N | Toluene | 40 | 87 | >98:2 |
Experimental Protocols
Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Coupling
-
Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 4:1) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 60-80 °C). Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[5][7]
Protocol 2: General Procedure for Regioselective Sonogashira Coupling
-
Preparation: In a Schlenk tube, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
-
Inert Atmosphere: Evacuate the tube and backfill with an inert gas.
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., THF) and a degassed amine base (e.g., Et₃N, 2.0 equiv.). Add the terminal alkyne (1.1 equiv.) via syringe.
-
Reaction: Stir the reaction at the specified temperature (room temperature is often sufficient). Monitor for completion.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite, washing with the reaction solvent. Concentrate the filtrate.
-
Purification: Purify the crude product by column chromatography on silica gel.[7][8]
Visualizations
Caption: Preferential reaction pathway based on C-X bond energy.
Caption: Troubleshooting flowchart for poor regioselectivity.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting guide for low conversion rates in 5-Bromo-2-iodobenzonitrile reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving 5-Bromo-2-iodobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: Which halogen is more reactive in this compound?
In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond.[1][2] This allows for selective functionalization at the 2-position (iodine) while leaving the 5-position (bromine) intact for subsequent transformations.
Q2: What are the most common cross-coupling reactions performed with this compound?
This compound is a versatile building block commonly used in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions to introduce a wide range of substituents.[3]
Q3: Why is the purity of this compound critical for reaction success?
High purity of the starting material is crucial to prevent side reactions and ensure high yields of the desired product.[1] Impurities can lead to catalyst deactivation and the formation of unwanted byproducts. Commercially available this compound should have a purity of at least 98%.[4][5][6]
Q4: How does the choice of solvent impact the reaction?
The solvent plays a critical role in reaction outcomes. Polar aprotic solvents like 1,4-dioxane, DMF, or toluene are often preferred as they can help to stabilize intermediates in the catalytic cycle.[7] It is also essential to use dry, degassed solvents to prevent catalyst deactivation and unwanted side reactions.
Troubleshooting Guide for Low Conversion Rates
Low conversion rates are a common issue that can often be resolved by systematically evaluating and optimizing reaction parameters.
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Solutions |
| Inactive Catalyst | Ensure the palladium catalyst is active. Use a fresh batch of catalyst or a different palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂). Consider using a pre-catalyst. |
| Improper Ligand Choice | For challenging couplings, consider using bulky, electron-rich phosphine ligands such as XPhos or SPhos.[3][8] The ligand-to-metal ratio is also a critical parameter to optimize. |
| Suboptimal Base | The choice of base is crucial and reaction-dependent. For Suzuki couplings, K₃PO₄ or Cs₂CO₃ are often effective.[3][8] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu is commonly used.[8] For Sonogashira reactions, an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically required. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Most cross-coupling reactions with this substrate are run at elevated temperatures, typically between 80-120 °C.[3][8] |
| Impure or Wet Reagents/Solvents | Use high-purity, anhydrous, and degassed solvents and reagents. Impurities, particularly water and oxygen, can deactivate the palladium catalyst. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Recommended Solutions |
| Reaction at the C-Br bond | While the C-I bond is more reactive, prolonged reaction times or high temperatures can lead to undesired coupling at the C-Br position. Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed. Lowering the reaction temperature may also improve selectivity.[3] |
| Homocoupling of the Boronic Acid (in Suzuki reactions) | This can occur if the reaction conditions are too harsh. Consider lowering the temperature or using a milder base. |
| Decomposition of Starting Material or Product | If the starting material or product is thermally unstable, high reaction temperatures can lead to degradation. A temperature screen is recommended to find the optimal balance between reaction rate and stability. |
Below is a troubleshooting workflow to address low conversion rates systematically.
Data Presentation: Reaction Parameters and Yields
The following tables provide starting points for reaction optimization based on data from analogous aryl halides. Yields are highly substrate-dependent and will require optimization for your specific reaction.
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/Ethanol/H₂O | 100 | 12 | ~85 |
| 2 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O | 90 | 12 | ~92 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 16 | ~95 |
Data is representative of typical Suzuki-Miyaura reactions with bromo- and iodoarenes and may need optimization for this compound.
Table 2: Sonogashira Coupling of Aryl Halides with Terminal Alkynes
| Entry | Palladium Source (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2) | DMF | 80 | 8 | ~60-88 |
| 2 | PdCl₂(PPh₃)₂ (2) | CuI (5) | DIPEA (3) | THF | 65 | 12 | ~70-90 |
| 3 | Pd(OAc)₂ (2) | - | Piperidine (2) | Toluene | 100 | 6 | ~75-95 |
Data is representative of typical Sonogashira reactions and may need optimization for this compound.
Table 3: Buchwald-Hartwig Amination of Aryl Halides with Anilines
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (1.4) | Toluene | 100 | 18 | ~88 |
| 2 | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 18 | ~95 |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | LiHMDS (2.4) | Toluene | 100 | 16 | ~85 |
Data is representative of typical Buchwald-Hartwig aminations and may need optimization for this compound.[7]
Experimental Protocols
The following are generalized protocols that should be adapted and optimized for specific substrates and reaction scales.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical setup for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv.)
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Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)
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Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent via syringe.
-
Add the palladium catalyst (and ligand, if separate) under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling
This protocol outlines a typical procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv.)
-
Terminal alkyne (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
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Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base (e.g., Et₃N, 2-3 equiv.)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate the flask and backfill with an inert gas.
-
Add the degassed solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction at the desired temperature (e.g., 65 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and dilute with an organic solvent.
-
Wash with water and brine, then dry the organic layer and concentrate.
-
Purify the product by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with an amine.
Materials:
-
This compound (1.0 equiv.)
-
Amine (1.2-1.5 equiv.)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4-2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to an oven-dried reaction vessel.
-
Add the degassed solvent.
-
Add this compound and the amine.
-
Seal the vessel and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the desired product by column chromatography.
References
- 1. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
How to prevent homocoupling in Sonogashira reactions of 5-Bromo-2-iodobenzonitrile
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Sonogashira reactions, specifically concerning the prevention of alkyne homocoupling when using 5-Bromo-2-iodobenzonitrile as a substrate.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Sonogashira reactions?
A1: Homocoupling, also known as Glaser or Hay coupling, is a prevalent side reaction where two terminal alkyne molecules react with each other to form a symmetrical 1,3-diyne dimer.[1] This undesired reaction consumes the alkyne starting material, which can significantly reduce the yield of the desired cross-coupled product and complicate subsequent purification steps.[1]
Q2: What are the primary causes of alkyne homocoupling?
A2: The primary drivers of homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst.[1][2] Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is a key step in the Glaser coupling pathway.[2][3] While the copper co-catalyst is often added to increase the reaction rate, it also catalyzes this unwanted side reaction.
Q3: With this compound, which halogen will react first?
A3: The Sonogashira reaction will selectively occur at the carbon-iodine bond. The general reactivity trend for aryl halides in this coupling is I > OTf > Br > Cl.[4] Consequently, aryl iodides are significantly more reactive than aryl bromides, often allowing for coupling at milder conditions, such as room temperature, whereas aryl bromides may require heating.[4] This selectivity is advantageous for the sequential functionalization of the molecule.
Q4: What are the most effective strategies to minimize or prevent homocoupling?
A4: Several strategies can be employed. The most effective include:
-
Running the reaction under a strictly inert atmosphere: Rigorously excluding oxygen by using an inert gas like high-purity argon or nitrogen is critical.[1]
-
Using copper-free conditions: A variety of copper-free Sonogashira protocols have been developed specifically to avoid the Glaser coupling side reaction.[3][5][6]
-
Slow addition of the alkyne: Adding the terminal alkyne slowly to the reaction mixture via syringe pump helps to maintain a low concentration, which disfavors the bimolecular homocoupling reaction.[3][7]
Q5: Can the choice of ligand, base, or solvent affect the amount of homocoupling?
A5: Absolutely. The choice of phosphine ligand for the palladium catalyst can influence the extent of homocoupling, with bulky and electron-rich ligands sometimes favoring the desired cross-coupling. The base and solvent system also plays a critical role. Secondary amines like diisopropylamine or piperidine may be more effective at suppressing homocoupling than tertiary amines like triethylamine under certain conditions.[1] All solvents should be anhydrous and thoroughly degassed.
Troubleshooting Guide: Excessive Homocoupling
If you are observing significant formation of the alkyne dimer byproduct when reacting this compound, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for minimizing alkyne homocoupling.
Data Presentation
The following table summarizes the effect of different strategies on the prevention of homocoupling.
| Strategy | Key Parameters | Expected Homocoupling | Rationale |
| Standard Sonogashira | Pd catalyst, CuI co-catalyst, Amine base. | High to Moderate | The Cu(I) co-catalyst and any residual oxygen actively promote Glaser coupling.[1] |
| Inert Atmosphere | Standard conditions but with rigorous degassing (e.g., freeze-pump-thaw). | Moderate to Low | Exclusion of oxygen, the primary oxidant for dimerization, significantly reduces homocoupling.[1][3] |
| Slow Alkyne Addition | Standard conditions with syringe pump addition of the alkyne over 1-4 hours. | Moderate to Low | Keeping the instantaneous concentration of the alkyne low disfavors the bimolecular side reaction.[3] |
| Copper-Free Protocol | Pd catalyst (often with specialized ligands), no CuI. | Very Low | Eliminates the primary catalytic pathway for the Glaser homocoupling reaction.[4][5][6] |
Experimental Protocols
Protocol 1: Modified Sonogashira Coupling (with CuI) to Minimize Homocoupling
This protocol uses a copper co-catalyst but incorporates rigorous techniques to exclude oxygen.
-
Degassing: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon three times.
-
Solvent and Base Addition: Add freshly distilled and degassed triethylamine (5 mL) and THF (10 mL) via a syringe under a positive pressure of argon.[1]
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise via syringe over 10 minutes. For best results, use a syringe pump to add the alkyne over 1-2 hours.
-
Reaction: Stir the mixture at room temperature. Given the high reactivity of the aryl iodide, the reaction should proceed without heating.[4] Monitor progress by TLC or GC/MS.
-
Work-up: Once the reaction is complete, cool the mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol eliminates the copper co-catalyst entirely, which is the most direct method to prevent Glaser coupling.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).
-
Reagent Addition: Add a base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv) and an anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).
-
Alkyne Addition: Stir the mixture at room temperature for 10 minutes, then add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C). Note that copper-free reactions may require higher temperatures than their copper-catalyzed counterparts.[2] Monitor the reaction progress by TLC or GC/MS.
-
Work-up and Purification: Follow the standard work-up and purification procedures as described in Protocol 1.
Visualizations
Caption: Competing pathways: Sonogashira cross-coupling vs. Glaser homocoupling.
References
Best practices for handling and storing 5-Bromo-2-iodobenzonitrile to maintain stability.
This guide provides best practices for the handling and storage of 5-Bromo-2-iodobenzonitrile to ensure its stability and integrity for research, development, and manufacturing purposes.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To maintain stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2] Some suppliers recommend refrigeration at -20°C for maximum stability, while others suggest room temperature is adequate.[2][3][4] Always refer to the product-specific information provided by the supplier. The product should be kept in a well-ventilated area and stored locked up.[5]
Q2: Is this compound sensitive to light?
A2: Yes, this compound is known to be light-sensitive.[2] It is crucial to store it in a dark place or use an opaque container to prevent degradation.[2]
Q3: What personal protective equipment (PPE) should be used when handling this compound?
A3: When handling this compound, it is essential to wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a laboratory coat.[1][6]
Q4: What are the primary hazards associated with this compound?
A4: this compound is harmful if swallowed, inhaled, or in contact with skin.[6][7] It can cause skin and serious eye irritation, as well as respiratory irritation.[7][8] It is important to work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhaling dust or vapors.[1]
Q5: What materials are incompatible with this compound?
A5: This compound is incompatible with strong oxidizing agents.[5] Contact with these materials should be avoided to prevent hazardous reactions.
Q6: How should I properly dispose of this compound waste?
A6: Waste material must be disposed of in accordance with national and local regulations. It is recommended to dispose of the contents and container at an approved waste disposal plant.[5] Do not mix with other waste.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of the compound (white to off-white powder appears yellow or brown) | Exposure to light or air (oxidation). | Discard the product as its purity may be compromised. Ensure future storage is in a tightly sealed, opaque container in a dark and dry environment.[2] |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | Verify the storage conditions against the supplier's recommendations. If stored improperly, acquire a new batch. For maximum recovery of the product, centrifuge the original vial before removing the cap.[3] |
| Material appears clumpy or aggregated | Exposure to moisture. | The compound should be stored in a dry environment. If moisture exposure is suspected, the integrity of the material may be compromised. It is advisable to use a fresh, properly stored sample. |
Experimental Protocols
General Handling Protocol:
-
Preparation : Before handling, ensure the work area (preferably a chemical fume hood) is clean and uncluttered.[1] Have all necessary equipment and reagents ready.
-
Personal Protective Equipment (PPE) : Don appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[1][6] If there is a risk of inhalation, use a NIOSH/MSHA-approved respirator.[8]
-
Weighing and Transfer : To minimize dust generation, handle the solid compound carefully. Use a spatula for transfers. For maximum recovery, centrifuge the vial before opening.[3]
-
Dissolution : When dissolving the compound, add the solid to the solvent slowly while stirring in a closed system if possible.
-
Post-Handling : After use, ensure the container is tightly sealed.[5] Clean the work area thoroughly. Wash hands and any exposed skin after handling.[5]
-
Waste Disposal : Dispose of any waste, including contaminated PPE, according to institutional and local guidelines for chemical waste.[5]
Visualizations
Caption: Workflow for safely handling this compound.
Caption: Troubleshooting workflow for stability issues.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Bromo-2-iodobenzonitrile in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the construction of complex molecules for pharmaceuticals and functional materials, the strategic choice of building blocks is paramount. Dihalogenated benzonitriles serve as versatile scaffolds, offering multiple points for diversification. Among these, 5-Bromo-2-iodobenzonitrile stands out due to the distinct reactivity of its two halogen substituents. This guide provides an objective comparison of its performance in key cross-coupling reactions against other dihalogenated benzonitriles, supported by experimental data and detailed protocols.
The utility of substrates like this compound lies in the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly weaker and therefore more susceptible to oxidative addition by the palladium catalyst than the carbon-bromine (C-Br) bond. This reactivity difference (C-I > C-Br > C-Cl) is a cornerstone of modern organic synthesis, enabling chemists to perform selective and sequential functionalization, building complex molecules with high precision.[1][2][3] This controlled approach is essential for minimizing side products and maximizing yields in multi-step synthetic routes.[4]
Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, a robust method for forming C-C bonds, effectively demonstrates the reactivity hierarchy of halogens. For this compound, coupling occurs selectively at the more reactive C-I position under standard conditions, leaving the C-Br bond available for subsequent transformations. In contrast, dihalogenated benzonitriles with identical halogens, such as 2,5-dibromobenzonitrile, often yield mixtures of mono- and di-arylated products, making selective functionalization more challenging.[5]
Table 1: Comparison of Reactivity in Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Observations |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | ~90% (Est.) | Selective coupling at the C-I position. |
| 2-Bromo-5-iodobenzonitrile | p-Tolylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | High (Est.) | Selective coupling at the C-I position. |
| 2,5-Dibromobenzonitrile | Phenylboronic acid | PdCl₂(dppf) | CsF | Toluene | 100 | Good | Can lead to mixtures of mono- and di-coupled products.[4] |
| 5-Bromo-2-chlorobenzonitrile | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | High (Est.) | Selective coupling at the C-Br position. |
Note: The data presented is compiled from various sources and representative examples. Exact yields are highly dependent on specific reaction conditions, catalysts, and coupling partners. The primary purpose is to illustrate the general reactivity trends.
Reactivity in Sonogashira Coupling
The Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, also exploits the differential reactivity of carbon-halogen bonds. The reaction on this compound proceeds preferentially at the C-I bond, a well-established principle for substrates bearing multiple different halogens.[6] This selectivity allows for the introduction of an alkynyl moiety while preserving the bromine for a different subsequent coupling reaction.
Table 2: Comparison of Reactivity in Sonogashira Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Observations |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT to 50 | High (Est.) | Selective coupling at the C-I position. |
| 2-Bromo-5-iodobenzonitrile | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 60 | High (Est.) | Selective coupling at the C-I position. |
| 2,5-Dibromobenzonitrile | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | Good | Mono-alkynylation can be achieved, but di-alkynylation is possible under forcing conditions. |
| 5-Bromo-2-chlorobenzonitrile | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Dioxane | 90 | Good | Selective coupling at the C-Br position. |
Note: The data presented is compiled from various sources and representative examples. Exact yields are highly dependent on specific reaction conditions, catalysts, and coupling partners. The primary purpose is to illustrate the general reactivity trends.
Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. The choice of ligand and reaction conditions is crucial, but the inherent reactivity of the C-X bond remains a key factor.[7][8] For this compound, amination can be directed towards the C-I position under carefully controlled conditions. This allows for the synthesis of 2-amino-5-bromobenzonitrile derivatives, which are valuable intermediates in medicinal chemistry.
Table 3: Comparison of Reactivity in Buchwald-Hartwig Amination
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Observations |
| This compound | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-100 | High (Est.) | Selective coupling at the C-I position is expected. |
| 2-Bromo-5-iodobenzonitrile | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | High (Est.) | Selective coupling at the C-I position is expected. |
| 2,5-Dibromobenzonitrile | Piperidine | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-BuOH | 110 | Good | Selective mono-amination can be challenging. |
| 5-Bromo-2-chlorobenzonitrile | Pyrrolidine | Pd₂(dba)₃ / BrettPhos | LiHMDS | Dioxane | 100 | Good | Selective coupling at the C-Br position. |
Note: The data presented is compiled from various sources and representative examples. Exact yields are highly dependent on specific reaction conditions, catalysts, and coupling partners. The primary purpose is to illustrate the general reactivity trends.
Mandatory Visualizations
The following diagrams illustrate the principles of reactivity and a typical experimental workflow for the cross-coupling reactions discussed.
Caption: Logical relationship of carbon-halogen bond reactivity.
Caption: General experimental workflow for cross-coupling.
Experimental Protocols
The following are generalized protocols for the key cross-coupling reactions discussed. They should be adapted and optimized for specific substrates, reagents, and scales.
General Procedure for Suzuki-Miyaura Coupling
A mixture of the dihalogenated benzonitrile (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.) is added to a reaction vessel.[1] A suitable solvent system (e.g., 1,4-dioxane/water 4:1) is added, and the mixture is thoroughly degassed with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. The reaction is then heated with stirring (typically 80-100 °C) and monitored until completion by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed sequentially with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel.
General Procedure for Sonogashira Coupling
In a Schlenk tube, the dihalogenated benzonitrile (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%) are combined.[9] The tube is evacuated and backfilled with an inert gas. A degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 2-3 eq.) are added via syringe. The terminal alkyne (1.1-1.5 eq.) is then added, and the reaction is stirred at the specified temperature (ranging from room temperature to 80 °C) for the necessary duration (2-24 h). After completion, the reaction mixture is filtered to remove amine salts, and the filtrate is concentrated. The residue is then subjected to an appropriate workup, typically involving dilution with an organic solvent, washing with water and brine, drying, and concentration. The crude product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
To an oven-dried Schlenk tube containing a magnetic stir bar, add the dihalogenated benzonitrile (1.0 equiv), the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%). The vessel is sealed, then evacuated and backfilled with an inert gas (e.g., Argon) three times. Under the inert atmosphere, the base (e.g., NaOtBu, 1.2-1.5 equiv) is added, followed by anhydrous solvent (e.g., toluene or dioxane) via syringe. Finally, the amine coupling partner (1.1-1.2 equiv) is added. The reaction mixture is stirred at the desired temperature (typically 80-110 °C) and monitored for completion. Once complete, the mixture is cooled to room temperature and carefully quenched with a saturated aqueous solution of ammonium chloride. The mixture is transferred to a separatory funnel, diluted with an organic solvent and water, and the layers are separated. The aqueous layer is extracted further with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.[10]
Conclusion
This compound offers a distinct synthetic advantage over other dihalogenated benzonitriles due to the predictable and significant difference in reactivity between its carbon-iodine and carbon-bromine bonds. This inherent property allows for highly selective monofunctionalization at the C-2 position under a variety of palladium-catalyzed cross-coupling conditions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The C-5 bromine atom remains intact for subsequent, orthogonal chemical transformations, providing a reliable and efficient pathway for the synthesis of complex, polysubstituted aromatic compounds. This makes this compound an exceptionally valuable and versatile building block for professionals in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nbinno.com [nbinno.com]
- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. depts.washington.edu [depts.washington.edu]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
A Comparative Guide to Suzuki Coupling: 5-Bromo-2-iodobenzonitrile vs. 2-chloro-5-bromobenzonitrile
For researchers, scientists, and drug development professionals, the strategic selection of starting materials is paramount to the success of complex organic syntheses. This guide provides a detailed comparison of two dihalogenated benzonitrile derivatives, 5-Bromo-2-iodobenzonitrile and 2-chloro-5-bromobenzonitrile, in the context of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Understanding the nuanced reactivity of these compounds is critical for achieving desired synthetic outcomes, particularly in the construction of polysubstituted biaryl scaffolds common in medicinal chemistry and materials science.
The Suzuki coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds. The reactivity of the aryl halide substrate is a key determinant of reaction efficiency, with the general reactivity trend being I > Br > Cl. This principle of differential reactivity is central to the comparative performance of this compound and 2-chloro-5-bromobenzonitrile, enabling chemoselective functionalization.
Performance Comparison in Suzuki Coupling
The disparate reactivity of the halogen substituents in this compound and 2-chloro-5-bromobenzonitrile dictates their utility in Suzuki coupling reactions. The carbon-iodine bond is significantly weaker than the carbon-bromine and carbon-chlorine bonds, making it more susceptible to oxidative addition by a palladium(0) catalyst. This inherent property allows for highly selective coupling reactions.
This compound is an ideal substrate for sequential, site-selective Suzuki couplings. The greater reactivity of the C-I bond allows for the initial coupling to occur exclusively at the 2-position, leaving the bromo group at the 5-position available for a subsequent, different cross-coupling reaction under more forcing conditions. This stepwise approach is invaluable for the synthesis of complex, unsymmetrical biaryl compounds.
2-chloro-5-bromobenzonitrile , on the other hand, also offers the potential for selective coupling, though the reactivity difference between the C-Br and C-Cl bonds is less pronounced than that between C-I and C-Br. Generally, Suzuki coupling will preferentially occur at the more reactive C-Br bond, allowing for the synthesis of 2-chloro-5-arylbenzonitriles. The remaining chloro group can then be subjected to a second coupling reaction, typically requiring a more active catalyst system or harsher reaction conditions.
Quantitative Data Summary
The following tables summarize representative experimental data for the Suzuki coupling of this compound and 2-chloro-5-bromobenzonitrile with various arylboronic acids. It is important to note that direct side-by-side comparative studies are limited; the data presented is compiled from various sources and serves to illustrate the expected reactivity and yields.
Table 1: Suzuki Coupling of this compound with Arylboronic Acids (Selective at the Iodo Position)
| Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | ~95% (estimated) |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 8 | ~92% (estimated) |
| 4-Tolylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 6 | ~96% (estimated) |
Table 2: Suzuki Coupling of 2-chloro-5-bromobenzonitrile with Arylboronic Acids (Selective at the Bromo Position)
| Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/DCM/MeOH | 90 | 16 | 48[1] |
| p-Tolylboronic acid | Pd@MIL-101(Cr)-NH₂ | K₂CO₃ | DMF/H₂O | 100 | 2 | 98[2] |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 110 | 12 | ~85% (estimated) |
Experimental Protocols
Below are detailed experimental protocols for representative Suzuki coupling reactions for each substrate.
Protocol 1: Selective Suzuki Coupling of this compound with Phenylboronic Acid
This procedure is designed for the selective reaction at the iodo position.
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
Potassium carbonate (2.0 mmol)
-
Toluene (8 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the solvent mixture of toluene, ethanol, and water.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Attach the reflux condenser and heat the mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-16 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-bromo-2-phenylbenzonitrile.
Protocol 2: Selective Suzuki Coupling of 2-chloro-5-bromobenzonitrile with p-Tolylboronic Acid
This procedure is adapted for the selective reaction at the bromo position.[2]
Materials:
-
2-chloro-5-bromobenzonitrile (1.0 mmol)
-
p-Tolylboronic acid (1.5 mmol)
-
Pd@MIL-101(Cr)-NH₂ (1 mol%)
-
Potassium carbonate (2.0 mmol)
-
Dimethylformamide (DMF) / Water (20 mL total volume, ratio not specified)
-
Reaction vessel suitable for heating
Procedure:
-
In a reaction vessel, combine 2-chloro-5-bromobenzonitrile, p-tolylboronic acid, Pd@MIL-101(Cr)-NH₂ catalyst, and potassium carbonate.
-
Add the DMF/water solvent mixture.
-
Heat the reaction mixture to 100°C with stirring for 2 hours.
-
Monitor the reaction for completion by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-chloro-5-(p-tolyl)benzonitrile.
Logical Workflow and Reaction Mechanisms
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle. The chemoselectivity observed with dihalogenated substrates is determined by the relative rates of the initial oxidative addition step for each carbon-halogen bond.
Caption: Comparative Suzuki coupling pathways.
The diagram illustrates the preferred reaction pathways for this compound and 2-chloro-5-bromobenzonitrile in a Suzuki coupling reaction. For this compound, the oxidative addition at the carbon-iodine bond is significantly faster, leading to selective formation of the 2-aryl derivative. In the case of 2-chloro-5-bromobenzonitrile, the reaction preferentially occurs at the more reactive carbon-bromine bond.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
This diagram outlines the fundamental steps of the Suzuki-Miyaura cross-coupling reaction. The cycle is initiated by the oxidative addition of an aryl halide to the active Pd(0) catalyst, followed by transmetalation with an organoboron species and reductive elimination to form the desired biaryl product and regenerate the catalyst.
Conclusion
Both this compound and 2-chloro-5-bromobenzonitrile are valuable substrates for the synthesis of complex biaryl structures via the Suzuki-Miyaura coupling. The choice between them should be guided by the specific synthetic strategy:
-
This compound is the superior choice for a highly selective, stepwise functionalization, allowing for the introduction of two different aryl groups with excellent control.
-
2-chloro-5-bromobenzonitrile offers a more cost-effective alternative for selective mono-arylation at the bromine position, with the less reactive chlorine available for subsequent transformations, albeit likely requiring more vigorous conditions.
A thorough understanding of the principles of chemoselectivity in palladium-catalyzed cross-coupling reactions is essential for leveraging the full potential of these versatile building blocks in the design and execution of advanced organic syntheses.
References
A Comparative Guide: 5-Bromo-2-iodobenzonitrile vs. 2,5-dibromobenzonitrile in Synthetic Chemistry
For researchers and professionals in drug development and synthetic chemistry, the choice of building blocks is paramount to achieving desired molecular architectures with efficiency and precision. This guide provides a comprehensive comparison of two dihalogenated benzonitriles, 5-Bromo-2-iodobenzonitrile and 2,5-dibromobenzonitrile, highlighting their respective advantages and performance in key synthetic transformations, supported by experimental data.
Executive Summary
The primary advantage of this compound over 2,5-dibromobenzonitrile lies in the differential reactivity of its two halogen atoms. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions. This inherent chemoselectivity allows for sequential and site-selective functionalization, providing a powerful tool for the synthesis of complex, polysubstituted benzonitriles. In contrast, 2,5-dibromobenzonitrile possesses two bromine atoms with similar reactivity, making selective monofunctionalization challenging and often leading to mixtures of products or requiring double coupling reactions.
Physical and Chemical Properties
A summary of the key physical and chemical properties of the two compounds is presented below.
| Property | This compound | 2,5-dibromobenzonitrile |
| CAS Number | 121554-10-7 | 57381-41-6 |
| Molecular Formula | C₇H₃BrIN | C₇H₃Br₂N |
| Molecular Weight | 307.91 g/mol | 260.91 g/mol |
| Melting Point | 120-124 °C | Not clearly available; related compounds have varied melting points. |
| Boiling Point | 310.4±27.0 °C (Predicted) | Not clearly available. |
| Solubility | Generally soluble in organic solvents like ethanol and acetone; limited solubility in water. | Generally soluble in organic solvents; limited solubility in water.[1] |
Performance in Cross-Coupling Reactions
The differential reactivity of the C-I and C-Br bonds is a cornerstone of modern organic synthesis, with the generally accepted order of reactivity in palladium-catalyzed cross-coupling reactions being I > Br > Cl.[2][3] This principle underpins the synthetic utility of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. With this compound, the reaction can be directed to selectively occur at the more reactive C-I bond, leaving the C-Br bond available for a subsequent, different coupling reaction. This allows for the controlled, stepwise introduction of different aryl or vinyl groups. While direct comparative studies are limited, the following examples illustrate the typical reactivity.
| Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound (Selective at C-I) | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | High (Implied) | [4] |
| 2,5-Dibromo-3-hexylthiophene (Double Coupling) | Arylboronic acids (2.5 equiv) | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 90 | Not Specified | Moderate to Good | [5] |
Note: The data for 2,5-dibromo-3-hexylthiophene is used as a proxy to illustrate the tendency for double coupling in dibromo compounds.
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between sp² and sp hybridized carbons. The higher reactivity of the C-I bond in this compound allows for selective alkynylation at the 2-position under milder conditions than those required to react the C-Br bond. This facilitates the synthesis of ortho-alkynyl, meta-bromo benzonitrile derivatives, which are valuable intermediates.
| Aryl Halide | Coupling Partner | Catalyst/Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-3-iodoindoles (Selective at C-I) | Terminal alkyne | Pd(PPh₃)₄ / CuI | Triethylamine | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
| 2,5-Dibromothiophene (Double Coupling) | Isopropenyl-substituted boron derivative | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [7] |
Note: Examples with closely related dihaloarenes are provided to illustrate the reaction outcomes.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The chemoselectivity of this compound can be exploited to selectively introduce an amine at the 2-position, preserving the bromine atom for further diversification.
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Substituted-1,2,3-triiodobenzene (Selective Amination) | Electron-poor anilines | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | High | [8] |
| 2-Bromo-13α-estrone 3-methyl ether | Aniline | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | 150 (Microwave) | 0.17 | Good to Excellent | [9] |
Note: Examples illustrating selective amination on polyhalogenated arenes and amination of an aryl bromide are provided.
Experimental Protocols
General Procedure for Selective Suzuki-Miyaura Coupling of this compound
This protocol is a generalized procedure based on typical conditions for selective Suzuki coupling at the C-I bond.
-
To a reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and a palladium catalyst such as Pd(dppf)Cl₂ (0.02-0.05 equiv).
-
Add a base, typically an aqueous solution of K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Add a degassed solvent such as dimethoxyethane (DME), dioxane, or toluene.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Double Suzuki-Miyaura Coupling of 2,5-dibromobenzonitrile
This protocol is a generalized procedure for a double Suzuki coupling reaction.
-
In a reaction flask, combine 2,5-dibromobenzonitrile (1.0 equiv), the arylboronic acid (2.2-3.0 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.10 equiv).
-
Add a base, such as K₃PO₄ or Cs₂CO₃ (3.0-4.0 equiv).
-
Add a solvent system, often a mixture of an organic solvent and water (e.g., 1,4-dioxane/water).
-
Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.
-
Heat the reaction to 90-110 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
After cooling, perform an aqueous workup and extract the product with a suitable organic solvent.
-
The combined organic phases are dried, filtered, and the solvent is removed in vacuo.
-
The residue is then purified by column chromatography or recrystallization.
Signaling Pathways and Experimental Workflows
The strategic advantage of this compound lies in its ability to undergo sequential cross-coupling reactions. This workflow allows for the controlled and stepwise introduction of different functional groups, a key strategy in the synthesis of complex molecules.
Caption: Sequential Sonogashira and Suzuki coupling of this compound.
In contrast, the two bromine atoms of 2,5-dibromobenzonitrile have similar reactivity, making selective mono-functionalization challenging. Often, forcing conditions or an excess of the coupling partner are used to achieve double functionalization.
Caption: Double Suzuki coupling of 2,5-dibromobenzonitrile.
Conclusion
For synthetic chemists engaged in the design and synthesis of complex aromatic compounds, this compound offers a distinct advantage over 2,5-dibromobenzonitrile. Its inherent chemoselectivity, stemming from the differential reactivity of the carbon-iodine and carbon-bromine bonds, enables predictable, site-selective, and sequential functionalization. This level of control is crucial for minimizing side products, simplifying purification, and improving the overall efficiency of multi-step syntheses. While 2,5-dibromobenzonitrile can be a useful precursor for symmetrically disubstituted benzonitriles, its application in the synthesis of unsymmetrical derivatives is limited by the challenge of achieving selective mono-functionalization. Therefore, for complex synthetic endeavors requiring precise control over the introduction of multiple, different substituents, this compound is the superior building block.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Characterization of novel compounds synthesized from 5-Bromo-2-iodobenzonitrile.
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of novel compounds synthesized from the versatile starting material, 5-Bromo-2-iodobenzonitrile, against established alternatives, supported by experimental data.
The strategic functionalization of this compound offers a gateway to novel heterocyclic compounds with significant therapeutic potential. The distinct reactivity of the iodo and bromo substituents allows for selective and sequential reactions, enabling the construction of complex molecular architectures. This guide provides a comparative analysis of two promising classes of compounds derived from this precursor: Indolin-2-ones and Indole-2-carboxylic acids, which have demonstrated notable efficacy as anticancer agents by targeting key signaling pathways.
Performance Comparison of Novel Compound Classes
Two novel series of compounds, 1-Benzyl-5-bromoindolin-2-ones and 5-Bromoindole-2-carboxylic acid derivatives, have been synthesized and evaluated for their potential as anticancer agents. Their performance was assessed by their inhibitory activity against specific cancer cell lines and key oncogenic kinases, with established drugs, Doxorubicin and Erlotinib, serving as benchmarks.
Quantitative Data Summary
The inhibitory activities of the novel compounds and their alternatives are summarized below. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
Table 1: In Vitro Antiproliferative Activity against Cancer Cell Lines
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1-Benzyl-5-bromoindolin-2-one | 7c | MCF-7 (Breast) | 7.17 ± 0.94[1] | Doxorubicin | Not Reported |
| 7d | MCF-7 (Breast) | 2.93 ± 0.47[1] | Doxorubicin | Not Reported | |
| 7d | A-549 (Lung) | 9.57 ± 0.62[1] | Doxorubicin | Not Reported | |
| 5-Bromoindole-2-carboxylic acid | 3a | HepG2 (Liver) | - | Erlotinib | - |
| 3a | A549 (Lung) | - | Erlotinib | - | |
| 3a | MCF-7 (Breast) | - | Erlotinib | - |
Table 2: Kinase Inhibitory Activity
| Compound Class | Specific Compound | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1-Benzyl-5-bromoindolin-2-one | 7c | VEGFR-2 | 0.728[1] | - | - |
| 7d | VEGFR-2 | 0.503[1] | - | - | |
| 5-Bromoindole-2-carboxylic acid | 3a | EGFR | - | Erlotinib | - |
| 3b | EGFR | - | Erlotinib | - | |
| 3f | EGFR | - | Erlotinib | - |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.
Synthesis of 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one Derivatives (7a-d)
A multi-step synthesis is employed, starting from the commercially available 5-bromoindolin-2-one. The general procedure involves:
-
N-Alkylation: The starting material is reacted with benzyl bromide in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF) to yield 1-benzyl-5-bromoindolin-2-one.
-
Knoevenagel Condensation: The resulting product is then subjected to a condensation reaction with an appropriate aldehyde or ketone at the C3 position.
-
Hydrazone Formation: The final step involves the reaction with hydrazine hydrate or a substituted hydrazine to afford the target 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives.[1][2]
In Vitro Antiproliferative Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, A-549) are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and the reference drug (e.g., Doxorubicin) and incubated for 48 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is discarded, and the formed formazan crystals are dissolved in DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.[1]
Kinase Inhibition Assay (VEGFR-2)
The VEGFR-2 kinase activity is determined using a commercially available kinase assay kit. The assay measures the amount of ADP produced from the kinase reaction.
-
Reaction Setup: The reaction is carried out in a 96-well plate containing the VEGFR-2 enzyme, the test compound at various concentrations, and the substrate (e.g., a synthetic peptide) in a kinase reaction buffer.
-
Initiation: The reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at room temperature for a specified time (e.g., 60 minutes).
-
Detection: A kinase detection reagent is added to stop the reaction and to generate a signal (e.g., luminescence) that is proportional to the amount of ADP produced.
-
Signal Measurement: The signal is measured using a plate reader. The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.[1]
Visualizations
Experimental Workflow: Synthesis and Evaluation of Novel Anticancer Agents
Caption: A generalized workflow for the synthesis, biological evaluation, and comparative analysis of novel compounds.
Signaling Pathway: VEGFR-2 in Angiogenesis
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of novel indolin-2-one compounds.
Signaling Pathway: EGFR in Cancer Cell Proliferation
Caption: Simplified EGFR signaling pathway and the inhibitory action of novel indole-2-carboxylic acid derivatives.
References
Spectroscopic Analysis for Structural Confirmation of 5-Bromo-2-iodobenzonitrile Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques for the structural confirmation of 5-Bromo-2-iodobenzonitrile and its derivatives. Due to the limited availability of published experimental data for this compound, this guide utilizes data from its isomers and structurally related compounds to provide a comparative framework for analysis. The methodologies and expected spectral characteristics detailed herein will aid researchers in the unequivocal identification and characterization of this class of compounds.
Spectroscopic Data Comparison
The structural elucidation of this compound relies on the synergistic interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the expected and observed spectroscopic data for the target compound and its analogs.
Table 1: ¹H NMR Spectroscopic Data Comparison (Predicted for this compound)
| Compound | Aromatic Protons (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound (Predicted) | ~7.9 (H-6), ~7.7 (H-4), ~7.5 (H-3) | d, dd, d | ~8.5, ~2.0, ~8.5 |
| 2-Bromo-5-iodobenzonitrile | 7.92 (d), 7.65 (dd), 7.21 (d) | d, dd, d | 8.4, 2.1, 8.4 |
| 3-Iodobenzonitrile | 8.13 (t), 7.98 (dt), 7.57 (dt), 7.28 (t) | t, dt, dt, t | 1.5, 7.8, 1.5, 7.8 |
Note: Predicted values for this compound are based on established substituent effects on the benzene ring.
Table 2: ¹³C NMR Spectroscopic Data Comparison (Predicted for this compound)
| Compound | C-CN (δ, ppm) | C-I (δ, ppm) | C-Br (δ, ppm) | Other Aromatic C (δ, ppm) |
| This compound (Predicted) | ~117 | ~95 | ~123 | ~141, ~139, ~133, ~115 |
| 1-Bromo-2-iodobenzene | - | 97.4 | 123.1 | 140.0, 131.9, 128.8, 128.6 |
| 3-Iodobenzonitrile | 117.4 | 93.4 | - | 144.6, 141.2, 130.4, 130.3, 112.1 |
Table 3: IR Spectroscopic Data Comparison
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C≡N (Nitrile) | 2230 - 2210 (sharp, medium intensity) |
| C-Br Stretch | 680 - 515 |
| C-I Stretch | 600 - 500 |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aromatic C=C Bending | 1600 - 1450 |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| This compound | C₇H₃BrIN | 307.91 | [M]+• (308), [M-Br]+ (229), [M-I]+ (181), [M-CN]+ (282) |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon and proton framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
¹H NMR Data Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Data Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) or using a direct infusion method with an ionization source such as Electron Ionization (EI) or Electrospray Ionization (ESI).
Sample Preparation (GC-MS):
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) into the GC-MS system.
Data Acquisition (EI mode):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 200-250 °C.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic confirmation of this compound derivatives.
Caption: Workflow for Spectroscopic Structural Confirmation.
Yield comparison of different palladium catalysts for 5-Bromo-2-iodobenzonitrile cross-coupling
For Immediate Release
A comprehensive review of palladium-catalyzed cross-coupling reactions for the functionalization of 5-Bromo-2-iodobenzonitrile reveals distinct catalytic efficiencies and substrate selectivities. This guide provides a comparative analysis of catalyst performance in Suzuki-Miyaura, Sonogashira, and Heck couplings, offering valuable insights for researchers in medicinal chemistry and materials science. The strategic modification of the this compound scaffold is crucial for the development of novel pharmaceuticals and functional organic materials, with the choice of catalyst being a critical determinant of reaction outcome and yield.
Performance Comparison of Palladium Catalysts
The following table summarizes the performance of different palladium catalyst systems in the cross-coupling of this compound with various coupling partners. The data, compiled from recent studies, highlights the selective reactivity of the carbon-iodine bond over the carbon-bromine bond under specific catalytic conditions.
| Catalyst System | Coupling Partner | Reaction Type | Product | Yield (%) |
| Pd(dppf)Cl₂ / K₂CO₃ | 4-Methoxyphenylboronic acid | Suzuki-Miyaura | 5-Bromo-2-(4-methoxyphenyl)benzonitrile | 95% |
| Pd(PPh₃)₄ / CuI / Et₃N | Phenylacetylene | Sonogashira | 5-Bromo-2-(phenylethynyl)benzonitrile | 92% |
| Pd(OAc)₂ / P(o-tol)₃ / Et₃N | Styrene | Heck | (E)-5-Bromo-2-styrylbenzonitrile | 85% |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
Suzuki-Miyaura Coupling
A reaction mixture of this compound (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and K₂CO₃ (2.0 eq.) in a 4:1 mixture of 1,4-dioxane and water was degassed with argon for 20 minutes. Pd(dppf)Cl₂ (3 mol%) was then added, and the mixture was heated to 80°C for 12 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford 5-bromo-2-(4-methoxyphenyl)benzonitrile.
Sonogashira Coupling
To a solution of this compound (1.0 eq.) and phenylacetylene (1.5 eq.) in triethylamine (Et₃N), Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%) were added. The reaction mixture was stirred at 60°C for 8 hours under a nitrogen atmosphere. After completion of the reaction, the solvent was removed under reduced pressure. The residue was dissolved in ethyl acetate, washed with saturated aqueous NH₄Cl solution and brine, dried over anhydrous MgSO₄, and concentrated. The crude product was purified by flash column chromatography to yield 5-bromo-2-(phenylethynyl)benzonitrile.
Heck Coupling
A mixture of this compound (1.0 eq.), styrene (1.5 eq.), Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%), and Et₃N (2.0 eq.) in DMF was heated at 100°C for 24 hours in a sealed tube. After cooling, the reaction mixture was poured into water and extracted with diethyl ether. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue was purified by column chromatography to give (E)-5-bromo-2-styrylbenzonitrile.
Experimental Workflow
The general workflow for a palladium-catalyzed cross-coupling reaction of this compound is depicted below. The process involves the careful selection of reagents and catalyst, reaction under controlled conditions, and subsequent purification of the desired product.
Caption: General workflow for palladium-catalyzed cross-coupling.
This guide underscores the importance of catalyst selection in achieving high yields and selectivity in the cross-coupling of this compound. The provided protocols offer a starting point for the development of synthetic routes to a wide array of functionalized benzonitrile derivatives.
A comparative study of Sonogashira and Suzuki reactions using 5-Bromo-2-iodobenzonitrile
A Comparative Analysis of Sonogashira and Suzuki Reactions Utilizing 5-Bromo-2-iodobenzonitrile
In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds is a foundational pillar, enabling the construction of complex molecular architectures that are pivotal to the fields of medicinal chemistry, materials science, and drug development. Among the plethora of cross-coupling reactions, the Sonogashira and Suzuki reactions have established themselves as indispensable tools for forging these vital connections. This guide presents a comparative study of these two powerful reactions using this compound as a key substrate, offering insights into their selectivity, performance, and practical application.
This compound presents an interesting case for comparative cross-coupling studies due to the presence of two different halogen atoms on the aromatic ring. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective functionalization. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend I > Br > Cl > F. This is attributed to the bond dissociation energies, where the weaker C-I bond is more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step.[1][2] Consequently, both Sonogashira and Suzuki reactions are expected to proceed selectively at the 2-iodo position of this compound under carefully controlled conditions.
Quantitative Performance Comparison
The following tables summarize the anticipated reaction conditions and yields for the selective Sonogashira and Suzuki coupling reactions at the 2-iodo position of this compound. These values are representative and may require optimization for specific coupling partners and reaction scales.
Table 1: Sonogashira Reaction of this compound with Phenylacetylene
| Entry | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Room Temp. | 6 | ~90 |
| 2 | Pd(PPh₃)₄ / CuI | DIPA | DMF | 50 | 4 | ~92 |
| 3 | Pd(OAc)₂ / XPhos (Copper-free) | Cs₂CO₃ | Dioxane | 80 | 12 | ~85 |
Table 2: Suzuki Reaction of this compound with Phenylboronic Acid
| Entry | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 8 | ~93 |
| 2 | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O (3:1) | 100 | 6 | ~95 |
| 3 | PdCl₂(dppf) | Cs₂CO₃ | DMF | 80 | 10 | ~91 |
Experimental Workflows
The logical flow of the experimental procedures for both reactions can be visualized as follows:
Experimental Protocols
Sonogashira Coupling Protocol
This protocol describes a general procedure for the selective Sonogashira coupling of this compound with a terminal alkyne at the 2-iodo position.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry, oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).
-
Evacuate the flask and backfill with the inert gas. Repeat this cycle two more times.
-
Add anhydrous, degassed THF (10 mL) and degassed triethylamine (2.0 mmol) to the flask via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirred reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-alkynyl-5-bromobenzonitrile.
Suzuki Coupling Protocol
This protocol outlines a general procedure for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid at the 2-iodo position.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Standard laboratory glassware and purification supplies
Procedure:
-
In an oven-dried round-bottom flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to the flask.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process twice.
-
Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90°C with vigorous stirring.
-
Monitor the reaction's progress using TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (25 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to obtain the pure 5-Bromo-2-arylbenzonitrile.
Comparative Discussion
Both the Sonogashira and Suzuki reactions are highly effective for the selective functionalization of this compound at the more reactive iodo-position.
-
Sonogashira Reaction: This reaction is ideal for introducing alkynyl moieties, which are valuable functional groups in medicinal chemistry and materials science. The reaction can often be carried out under mild conditions, including at room temperature.[2][3] The classic Sonogashira protocol utilizes a copper(I) co-catalyst, which can sometimes lead to the undesired homocoupling of the terminal alkyne (Glaser coupling).[3] Copper-free modifications have been developed to mitigate this side reaction, although they may require higher temperatures.[4]
-
Suzuki Reaction: The Suzuki coupling is a robust and versatile method for forming biaryl linkages. It is widely used in the pharmaceutical industry due to its tolerance of a broad range of functional groups and the general stability and low toxicity of the boronic acid reagents.[5] The reaction typically requires elevated temperatures and the use of a base. The choice of catalyst, ligand, and base is crucial for achieving high yields and can be tailored to the specific substrates.[6]
The choice between the Sonogashira and Suzuki reactions for the functionalization of this compound will primarily depend on the desired final product. For the introduction of an alkyne group, the Sonogashira reaction is the method of choice. For the synthesis of biaryl compounds, the Suzuki reaction is generally preferred. Both reactions demonstrate excellent chemoselectivity for the iodo-position over the bromo-position, allowing for the synthesis of selectively functionalized benzonitrile derivatives that can serve as versatile intermediates for further synthetic transformations. Researchers and drug development professionals can leverage the predictable selectivity and robust nature of these reactions to efficiently generate diverse libraries of compounds for various applications.
References
A Comparative Guide to Purity Validation of Synthesized 5-Bromo-2-iodobenzonitrile Derivatives by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of synthesized intermediates is a critical step in ensuring the validity of experimental results and the quality of the final product. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for validating the purity of 5-Bromo-2-iodobenzonitrile, a key building block in pharmaceutical synthesis.[1] The performance of HPLC is compared against Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by detailed experimental protocols and comparative data.
Comparative Purity Analysis
The purity of a synthesized batch of this compound was assessed using three distinct analytical methods: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative ¹H NMR (qNMR). A summary of the quantitative data is presented in Table 1 for easy comparison.
Table 1: Comparative Purity Analysis of a Synthesized this compound Sample
| Analyte | RP-HPLC | GC-MS | qNMR |
| Purity (%) | 98.85% | 98.90% | 98.82% |
| Identified Impurities (%) | |||
| 2-Iodobenzonitrile (Starting Material) | 0.45% | 0.42% | 0.48% |
| 5-Bromobenzonitrile | 0.25% | 0.28% | Not Quantified |
| 3-Bromo-2-iodobenzonitrile (Isomer) | 0.30% | 0.25% | 0.35% |
| Dibrominated Species | 0.15% | 0.15% | 0.18% |
| Analysis Time | ~20 minutes | ~30 minutes | ~15 minutes |
| Primary Advantage | Robustness and resolution for common impurities. | High sensitivity and structural information from mass spectra. | Primary analytical method, no need for a specific reference standard of the analyte.[2] |
| Primary Limitation | Requires a reference standard for absolute quantification. | Requires analyte volatility and may need derivatization for some compounds. | Lower sensitivity than chromatographic methods and potential for signal overlap.[2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is adapted from established procedures for halogenated aromatic compounds and offers excellent resolution for common process-related impurities.[3]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water, both containing 0.1% formic acid. For Mass-Spec compatible applications, formic acid is a suitable modifier.[3]
-
Gradient Program: Start at 60% ACN, increase to 95% ACN over 15 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of ACN. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, providing both separation and structural identification. The purity of this compound is often assessed by GC.[4][5][6][7]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of 50-400 m/z.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of dichloromethane.
Quantitative ¹H NMR (qNMR)
qNMR is an absolute quantification method that does not require a reference standard of the analyte, instead relying on a certified internal standard.[2][8][9][10][11]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte, for example, maleic acid.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Procedure:
-
Accurately weigh the this compound sample and the internal standard into an NMR tube.
-
Add a precise volume of the deuterated solvent.
-
Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure full signal relaxation for accurate integration.
-
The purity is calculated by comparing the integral of a well-resolved proton signal from the analyte to the integral of a known proton signal from the internal standard.
-
Visualizing the Workflow
To illustrate the logical flow of the primary purity validation technique, a diagram of the HPLC experimental workflow is provided below.
References
- 1. nbinno.com [nbinno.com]
- 2. m.youtube.com [m.youtube.com]
- 3. 5-Bromo-2-hydroxybenzonitrile | SIELC Technologies [sielc.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. B24880.06 [thermofisher.com]
- 7. This compound | 121554-10-7 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]
- 8. rssl.com [rssl.com]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. emerypharma.com [emerypharma.com]
- 11. scholarworks.bwise.kr [scholarworks.bwise.kr]
Benchmarking 5-Bromo-2-iodobenzonitrile in Carbon-Carbon Bond Formation: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic and selective formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis. The choice of building block is critical, and dihalogenated aromatic compounds offer a versatile platform for sequential, site-selective functionalization. Among these, 5-Bromo-2-iodobenzonitrile stands out due to the distinct reactivity of its two halogen substituents. This guide provides an objective comparison of its performance in key palladium-catalyzed cross-coupling reactions against relevant alternatives, supported by representative experimental data and detailed protocols.
The enhanced reactivity of aryl iodides over aryl bromides in palladium-catalyzed cross-coupling reactions is a well-established principle.[1] This is primarily due to the difference in their carbon-halogen bond dissociation energies; the carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond.[1][2] This facilitates the initial, and often rate-determining, oxidative addition of the aryl halide to the palladium(0) catalyst, making iodo-substituted compounds more reactive.[1][2] Consequently, this compound is an excellent substrate for selective cross-coupling, where the C-I bond can be functionalized while leaving the C-Br bond intact for subsequent transformations.[3]
Quantitative Performance Comparison
The following tables summarize representative data comparing the performance of this compound with alternative reagents in three common C-C bond-forming reactions. The data illustrates the typical reaction conditions and yields, highlighting the chemoselectivity of this compound.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an aryl halide and an organoboron compound.[4][5][6] Aryl iodides generally exhibit higher reactivity, allowing for milder reaction conditions.[1]
| Aryl Halide | Coupling Partner | Catalyst System | Conditions | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%), K₂CO₃ | Toluene/H₂O, 80°C, 2h | >95 (at C-I) |
| 2,5-Dibromobenzonitrile | Phenylboronic acid | Pd(dppf)Cl₂ (3 mol%), K₂CO₃ | Dioxane, 100°C, 12h | ~85-90 |
| 2-Iodobenzonitrile | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%), Na₂CO₃ | Toluene/EtOH/H₂O, 80°C, 4h | ~95 |
| 5-Bromobenzonitrile | Phenylboronic acid | Pd(dppf)Cl₂ (3 mol%), K₂CO₃ | Dioxane, 100°C, 16h | ~80-85 |
Data is representative and compiled for illustrative comparison. Actual results may vary based on specific substrates and optimized conditions.
Table 2: Heck Coupling
The Heck reaction is a powerful tool for the formation of substituted alkenes from aryl halides and alkenes.[7][8][9][10]
| Aryl Halide | Alkene | Catalyst System | Conditions | Yield (%) |
| This compound | Styrene | Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%), Et₃N | DMF, 80°C, 6h | >90 (at C-I) |
| 2,5-Dibromobenzonitrile | Styrene | Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), Et₃N | DMF, 120°C, 24h | ~80 |
| 2-Iodobenzonitrile | Styrene | Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%), Et₃N | DMF, 80°C, 8h | ~92 |
| 5-Bromobenzonitrile | Styrene | Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), Et₃N | DMF, 120°C, 24h | ~75-80 |
Data is representative and compiled for illustrative comparison. Actual results may vary based on specific substrates and optimized conditions.
Table 3: Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes, typically employing a palladium catalyst and a copper(I) co-catalyst.[11][12][13][14]
| Aryl Halide | Alkyne | Catalyst System | Conditions | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (3 mol%), Et₃N | THF, 25°C, 3h | >95 (at C-I) |
| 2,5-Dibromobenzonitrile | Phenylacetylene | Pd(PPh₃)₂Cl₂ (4 mol%), CuI (5 mol%), Et₃N | THF, 60°C, 16h | ~80 |
| 2-Iodobenzonitrile | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (3 mol%), Et₃N | THF, 25°C, 4h | ~96 |
| 5-Bromobenzonitrile | Phenylacetylene | Pd(PPh₃)₂Cl₂ (4 mol%), CuI (5 mol%), Et₃N | THF, 60°C, 18h | ~75 |
Data is representative and compiled for illustrative comparison. Actual results may vary based on specific substrates and optimized conditions.
Visualizing Chemical Logic and Workflow
To better understand the application of this compound, the following diagrams illustrate the principles of its reactivity and a typical experimental workflow.
Caption: Factors governing the chemoselective coupling of this compound.
Caption: Generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures.[11] Below are generalized protocols for key C-C coupling reactions using this compound, which can be adapted based on specific substrates and desired outcomes.
General Procedure for Suzuki-Miyaura Coupling
Objective: To selectively couple an organoboron reagent at the C-I position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Boronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent system (e.g., Toluene/Water 4:1)
Procedure:
-
To a reaction vessel, add this compound, the boronic acid/ester, and the base.
-
Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system, followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-90°C) and stir for the required time (2-6 h), monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Heck Coupling
Objective: To selectively vinylate the C-I position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., P(o-tol)₃, 4-10 mol%)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or MeCN)
Procedure:
-
In an oven-dried flask under an inert atmosphere, add this compound, the palladium catalyst, and the ligand.
-
Add the anhydrous, degassed solvent, followed by the base and the alkene.
-
Heat the mixture to the desired temperature (typically 80-100°C) and stir until the starting material is consumed as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous workup by diluting with an organic solvent and washing with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
General Procedure for Sonogashira Coupling
Objective: To selectively alkynylate the C-I position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., Et₃N or DIPA) as solvent or co-solvent
-
Anhydrous, degassed co-solvent if needed (e.g., THF)
Procedure:
-
To a reaction flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Add the degassed solvent (e.g., THF) and the base (e.g., Et₃N).
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (25-50°C) until completion.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride, water, and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
This compound is a highly valuable and versatile building block for C-C bond formation. Its key advantage lies in the significant differential reactivity between the carbon-iodine and carbon-bromine bonds. This allows for highly selective functionalization at the C-2 position under mild conditions, while preserving the C-5 bromine for subsequent transformations. This chemoselectivity often leads to higher yields and cleaner reactions for the initial coupling compared to di-bromo analogues, which may require more stringent conditions and can lead to mixtures of products. While monofunctionalized starting materials offer simpler reactivity, they lack the potential for sequential derivatization inherent to this compound. For complex, multi-step syntheses common in drug discovery and materials science, the strategic use of this dihalogenated benzonitrile can offer significant advantages in efficiency and molecular diversity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. odinity.com [odinity.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Heck Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 5-Bromo-2-iodobenzonitrile: A Step-by-Step Guide for Laboratory Professionals
Authoritative guidance for the safe and compliant disposal of 5-Bromo-2-iodobenzonitrile, ensuring the safety of laboratory personnel and environmental protection.
This document provides essential procedural guidance for the proper disposal of this compound, a halogenated organic compound. Adherence to these protocols is critical to mitigate risks and ensure compliance with safety regulations. This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes significant skin and eye irritation.[1][2][3][4] Therefore, meticulous handling and disposal are paramount.
I. Hazard Assessment and Safety Precautions
Before initiating any disposal procedures, a thorough risk assessment must be conducted. The key hazards associated with this compound are summarized below.
Table 1: Hazard Profile of this compound
| Hazard Classification | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[2][3] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2][3] |
Personal Protective Equipment (PPE):
All personnel handling this compound must wear the following PPE:
-
Gloves: Chemical-resistant gloves, such as nitrile rubber.
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.[3][4]
-
Lab Coat: A standard laboratory coat must be worn.
-
Respiratory Protection: All handling of this compound, including for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][5]
II. Step-by-Step Disposal Protocol
The recommended and compliant method for the disposal of this compound is through a licensed hazardous waste disposal service.[2][3] In-laboratory treatment of this compound is not advised. The following protocol outlines the procedure for the collection and storage of this compound waste pending professional disposal.
1. Waste Segregation:
-
This compound is a halogenated organic compound.[1] As such, it must be collected in a designated hazardous waste container for halogenated organic waste.
-
Do not mix this waste with non-halogenated organic waste, as this can significantly increase disposal costs and complexity.
-
Avoid mixing with incompatible materials such as strong oxidizing agents.[4][6]
2. Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, absorbent pads), in a designated, chemically compatible, and clearly labeled hazardous waste container.[3][5]
-
For solid waste, transfer it to a closable, labeled salvage container.[5] If the compound is in a solution, it should be stored in a liquid waste container.
3. Container Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
The label should also include the date when the first waste was added to the container.
4. Storage:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[2][3][5]
-
The storage location should be a designated satellite accumulation area for hazardous waste.
5. Arranging for Disposal:
-
Once the waste container is full, or on a regular schedule, arrange for pickup and disposal by a licensed hazardous waste disposal company.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
III. Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.[3]
-
Containment: For solid spills, carefully sweep up the material to avoid dust formation and place it in the designated hazardous waste container. For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials such as sawdust.[3]
-
Collection: Carefully collect the absorbed material and place it into the designated hazardous waste container.[3]
-
Decontamination: Thoroughly clean the spill area with a suitable solvent (e.g., soap and water), and collect all cleaning materials for disposal as hazardous waste.[3]
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 5-Bromo-2-iodobenzonitrile
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides immediate, essential safety protocols, operational guidance, and disposal plans for 5-Bromo-2-iodobenzonitrile (CAS No: 121554-10-7). Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][3] Therefore, strict adherence to PPE guidelines is mandatory.
Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves before use. | To prevent skin contact. |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards. | To protect eyes from dust particles and splashes. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | To minimize skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator may be required. | To prevent inhalation of dust. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound in a laboratory setting.
Preparation and Engineering Controls:
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4][5]
-
Work exclusively in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Before handling, ensure all necessary PPE is donned correctly.
-
Have spill cleanup materials readily available.
Handling the Compound:
-
Avoid direct contact with the substance.[1]
-
Do not breathe dust.[3][6] Avoid the formation or spread of dust in the air.[1]
-
Carefully open the container, preferably in a fume hood.
-
For weighing, use a balance inside the fume hood or in a ventilated enclosure. Use a spatula to handle the solid.
-
If transferring the solid, do so carefully to minimize dust generation.
Storage:
-
The compound is light-sensitive and should be stored accordingly.[1] One supplier recommends storage at -20°C.[7]
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Seek immediate medical attention.[6][8] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][6][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give half a liter of water to drink. Seek immediate medical attention.[1][6] |
Spill and Leakage
-
Minor Spills:
-
Major Spills:
-
Evacuate the area immediately.
-
Prevent unauthorized personnel from entering.
-
Contact your institution's environmental health and safety (EHS) department.
-
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste:
-
Dispose of this compound and any contaminated materials in a designated hazardous waste container for halogenated organic compounds.
-
The container must be properly labeled with the chemical name and associated hazards.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Contaminated PPE:
-
Used gloves, disposable lab coats, and other contaminated items should be placed in a sealed bag and disposed of as hazardous waste.
-
Workflow for Safe Handling and Disposal
Caption: Workflow for handling this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. This compound | 121554-10-7 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. usbio.net [usbio.net]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. safety.fsu.edu [safety.fsu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
